Saracatinib-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H32ClN5O5 |
|---|---|
分子量 |
545.0 g/mol |
IUPAC名 |
N-(5-chloro-1,3-benzodioxol-4-yl)-5-(oxan-4-yloxy)-7-[2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]quinazolin-4-amine |
InChI |
InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31)/i1D3 |
InChIキー |
OUKYUETWWIPKQR-FIBGUPNXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Saracatinib-d3: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (AZD0530), and its deuterated analogue Saracatinib-d3, is a potent, orally bioavailable small molecule inhibitor targeting Src family kinases (SFKs).[1][2] Initially developed by AstraZeneca for oncological indications, its therapeutic potential is being explored in a wide range of diseases, including Alzheimer's disease, idiopathic pulmonary fibrosis (IPF), and lymphangioleiomyomatosis (LAM).[1][3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of Saracatinib, detailing its molecular targets, effects on signaling pathways, and a summary of key experimental findings.
Core Mechanism of Action: Inhibition of Src Family Kinases
Saracatinib functions as a dual kinase inhibitor, with primary activity against Src family kinases and Bcr-Abl tyrosine kinase.[2][4] SFKs are a group of non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and invasion.[1][6] Saracatinib exerts its therapeutic effects by binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation.
The primary molecular targets of Saracatinib are members of the Src family kinases. By inhibiting these kinases, Saracatinib can modulate downstream signaling pathways that are often dysregulated in various diseases.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of Saracatinib against a panel of kinases has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Kinase Target | IC50 (nM) |
| c-Src | 4-10 |
| c-Yes | 4-10 |
| Fyn | 4-10 |
| Lyn | 4-10 |
| Blk | 4-10 |
| Fgr | 4-10 |
| Lck | 4-10 |
| Src Y530F NIH 3T3 | 80 |
Table 1: Inhibitory activity of Saracatinib against various Src family kinases.[7]
Impact on Key Signaling Pathways
Saracatinib's inhibition of SFKs leads to the modulation of several critical signaling pathways implicated in disease pathogenesis.
Src Signaling Pathway
Src kinases are central nodes in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Their activation triggers a cascade of downstream events that regulate cell behavior. Saracatinib's inhibition of Src blocks these downstream signaling events.
TGF-β Signaling Pathway in Fibrosis
In the context of idiopathic pulmonary fibrosis (IPF), Saracatinib has been shown to inhibit transforming growth factor-beta (TGF-β)-induced fibrotic responses.[8][9] TGF-β is a key cytokine that promotes fibroblast differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring. Saracatinib's inhibition of Src, a downstream mediator of TGF-β signaling, can attenuate these pro-fibrotic effects.
Fyn Kinase in Alzheimer's Disease
In Alzheimer's disease, the Src family kinase Fyn is implicated in the synaptic toxicity induced by amyloid-beta (Aβ) oligomers.[1][2] Fyn activation is believed to be a key step in the pathogenic cascade leading to synaptic dysfunction and cognitive decline. Saracatinib, by inhibiting Fyn, is being investigated as a potential therapeutic to mitigate these effects.[1]
Experimental Protocols
The elucidation of Saracatinib's mechanism of action has been dependent on a variety of in vitro and in vivo experimental models.
In Vitro Kinase Assays
Objective: To determine the inhibitory potency of Saracatinib against a panel of purified kinases.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant catalytic domains of target kinases are incubated with a substrate peptide and ATP in the presence of varying concentrations of Saracatinib.[7]
-
The extent of substrate phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate.
-
The signal is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Cell-Based Assays
Objective: To assess the effect of Saracatinib on cellular processes such as proliferation, migration, and invasion.
Methodology:
-
Cell Proliferation Assay (e.g., MTT or WST-1): Cancer cell lines are seeded in 96-well plates and treated with a range of Saracatinib concentrations. After a defined incubation period, a reagent is added that is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to determine cell viability.
-
Wound Healing/Scratch Assay: A "scratch" is created in a confluent monolayer of cells. The cells are then treated with Saracatinib or a vehicle control. The rate of wound closure is monitored over time by microscopy to assess cell migration.[10]
-
Transwell Invasion Assay (Boyden Chamber): Cells are seeded in the upper chamber of a Transwell insert, which is coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Saracatinib is added to the upper chamber, and after incubation, the number of cells that have invaded through the matrix to the lower surface of the insert is quantified.[7]
In Vivo Animal Models
Objective: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of Saracatinib in a living organism.
Methodology:
-
Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.[7]
-
Once tumors are established, mice are treated with Saracatinib or a vehicle control via oral gavage.[7]
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to assess the phosphorylation status of Src and downstream targets).
Conclusion
Saracatinib is a potent Src family kinase inhibitor with a well-defined mechanism of action. Its ability to modulate key signaling pathways involved in cell proliferation, migration, and fibrosis has positioned it as a promising therapeutic candidate for a variety of diseases beyond its initial oncology focus. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in diverse clinical settings.[1][3][5]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Saracatinib - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Saracatinib-d3 Src Kinase Inhibition Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Saracatinib-d3 Src kinase inhibition assay. Saracatinib (also known as AZD0530) is a potent and selective dual inhibitor of Src family kinases (SFKs) and Bcr-Abl tyrosine kinase.[1][2] Its deuterated form, this compound, is utilized in research for its similar biological activity with the advantage of a distinct mass for analytical purposes.[3] This document details the mechanism of action, experimental protocols for assessing its inhibitory activity, and the relevant signaling pathways.
Mechanism of Action
Saracatinib primarily functions as an ATP-competitive inhibitor of Src family kinases.[1] By binding to the kinase domain, it blocks the phosphorylation of downstream substrates, thereby interfering with key cellular processes such as proliferation, migration, adhesion, and invasion.[4][5] Src kinases are often overexpressed or hyperactivated in various cancers, making them a critical therapeutic target.[5]
Quantitative Inhibitory Activity of Saracatinib
The inhibitory potency of Saracatinib has been quantified across various Src family kinases and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Kinase/Cell Line | IC50 (nM) | Assay Type | Notes |
| c-Src | 2.7 | Cell-free | Potent inhibition of the primary target.[6] |
| c-Yes | 4 - 10 | Cell-free | Potent inhibition of other Src family members.[6][7] |
| Fyn | 4 - 10 | Cell-free | Potent inhibition of other Src family members.[6][7] |
| Lyn | 4 - 10 | Cell-free | Potent inhibition of other Src family members.[6][7] |
| Blk | 4 - 10 | Cell-free | Potent inhibition of other Src family members.[6][7] |
| Fgr | 4 - 10 | Cell-free | Potent inhibition of other Src family members.[6][7] |
| Lck | 4 - 10 | Cell-free | Potent inhibition of other Src family members.[6][7] |
| Src Y530F NIH 3T3 | 80 | Cell-based | Inhibition in a cellular context.[6] |
| v-Abl | 30 | Cell-free | Selectivity over other tyrosine kinases.[7] |
| EGFR | 66 | Cell-free | Selectivity over other tyrosine kinases.[7] |
| c-Kit | 200 | Cell-free | Selectivity over other tyrosine kinases.[7] |
| K562 (Bcr-Abl driven) | 220 | Cell proliferation (MTS) | Antiproliferative activity.[8] |
| Various Human Cancer Cell Lines | 200 - 700 | Cell proliferation | Sub-micromolar growth inhibition.[8] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess this compound's Src kinase inhibition.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound, serially diluted
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 5 µL of Src kinase and 5 µL of the peptide substrate to each well.
-
Inhibitor Addition: Add 5 µL of serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for Src.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects Src kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Src Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit Src autophosphorylation at Tyr416 in a cellular context.
Materials:
-
Cell line with active Src (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr416), Mouse anti-total-Src
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG, Goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody for total Src, followed by the appropriate secondary antibody and detection. A loading control like β-actin can also be used.
-
Data Analysis: Quantify the band intensities. The level of Src inhibition is determined by the ratio of phosphorylated Src to total Src.
Signaling Pathways and Visualizations
This compound's inhibition of Src kinase has downstream effects on multiple signaling pathways crucial for cell function and oncogenesis.
Caption: Src Kinase Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for the ADP-Glo™ Src Kinase Inhibition Assay.
Caption: Experimental Workflow for Western Blot Analysis of Src Phosphorylation.
References
- 1. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
The Role of Saracatinib-d3 in Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. In recent years, research has increasingly focused on the intricate signaling cascades that link these pathologies to synaptic dysfunction and neuronal loss. A key player that has emerged in this complex interplay is the non-receptor tyrosine kinase, Fyn. Saracatinib (formerly AZD0530), a potent inhibitor of the Src family of kinases including Fyn, has been repurposed from its initial development as an oncology therapeutic to investigate its potential as a disease-modifying agent in AD. This technical guide provides an in-depth overview of the role of Saracatinib in the context of Alzheimer's disease pathology, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.
Mechanism of Action: Targeting the Aβ-PrPC-Fyn Signaling Axis
The therapeutic rationale for Saracatinib in Alzheimer's disease is centered on its ability to inhibit Fyn kinase, a critical node in the signaling cascade initiated by soluble Aβ oligomers.[1][2] This pathway is understood to be a major contributor to the synaptotoxicity observed in the early stages of AD.
The binding of soluble Aβ oligomers to the cellular prion protein (PrPC) on the neuronal surface triggers a cascade of intracellular events.[1][3] This interaction leads to the activation of Fyn kinase.[1][3] Activated Fyn then phosphorylates the NR2B subunit of the NMDA receptor, leading to its dysregulation, excitotoxicity, and ultimately, dendritic spine loss and synaptic dysfunction.[4] Furthermore, Fyn kinase has been implicated in the phosphorylation of tau protein, providing a crucial link between the two primary pathologies of Alzheimer's disease.[1][5]
Saracatinib, as a Fyn kinase inhibitor, directly intervenes in this pathological cascade. By blocking the activity of Fyn, Saracatinib is hypothesized to prevent the downstream consequences of Aβ oligomer binding, thereby protecting synapses, reducing tau pathology, and preserving cognitive function.[6][7]
Signaling Pathway Diagram
Caption: Aβ-PrPC-Fyn signaling cascade in Alzheimer's disease.
Preclinical Evidence in Animal Models
The therapeutic potential of Saracatinib has been extensively investigated in preclinical studies, primarily utilizing the APP/PS1 transgenic mouse model of Alzheimer's disease. These studies have provided compelling evidence for its efficacy in rescuing key pathological and behavioral deficits.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Synaptic Density | APP/PS1 Mice | Saracatinib | Rescued synaptic depletion. | [Kaufman et al., 2015] |
| Cognitive Function | APP/PS1 Mice | Saracatinib (4 weeks) | Fully rescued spatial memory deficits in the Morris water maze and novel object recognition tests. | [Kaufman et al., 2015, 27] |
| Microglial Activation | APP/PS1 Mice | Saracatinib | Reduced microglial activation. | [Kaufman et al., 2015, 27] |
| Tau Phosphorylation | Cell-based assays | Saracatinib | Inhibited tau hyperphosphorylation and oligomerization. | [Yadikar et al., 2020] |
| APP Metabolism | APP/PS1 Mice | Saracatinib | Did not alter APP or Aβ metabolism. | [Kaufman et al., 2015, 27] |
Clinical Trials in Humans
Following the promising preclinical results, Saracatinib has been evaluated in clinical trials involving patients with mild-to-moderate Alzheimer's disease. These trials have primarily focused on assessing the safety, tolerability, and central nervous system (CNS) penetration of the drug.
Quantitative Data from Clinical Trials
| Trial Phase | Number of Participants | Dosage | Key Findings | Reference |
| Phase 1b | 24 | 50 mg, 100 mg, 125 mg daily for 4 weeks | Generally safe and well-tolerated. Achieved CSF drug levels corresponding to efficacious doses in mouse models at 100 mg and 125 mg. No significant effect on clinical efficacy measures in the short term. | [Nygaard et al., 2015, 14] |
| Phase 2a (CONNECT) | 159 | 100 mg or 125 mg daily for 12 months | Did not slow the decline in cerebral glucose metabolism (primary outcome). No significant differences in cognitive or functional measures. A trend towards less shrinkage of the hippocampus and entorhinal cortex was observed. | [Van Dyck et al., 2019, 8] |
Experimental Protocols
Preclinical Studies (APP/PS1 Mouse Model)
Morris Water Maze: A standard protocol for assessing spatial learning and memory in rodents.
-
Apparatus: A circular pool (e.g., 1.2 m diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure: Mice are trained over several days to find the hidden platform from different starting locations, using distal cues in the room for navigation.
-
Measures: Escape latency (time to find the platform) and path length are recorded. A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.[1]
Novel Object Recognition Test: This test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Training (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them. . Testing (T2): One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.[8]
-
-
Measure: A discrimination index is calculated based on the time spent exploring the novel versus the familiar object. Healthy mice will spend more time exploring the novel object.[8]
Immunohistochemistry for Synaptic Density:
-
Tissue Preparation: Mouse brains are fixed, sectioned, and stained with antibodies against presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) markers.[9]
-
Imaging: Confocal microscopy is used to capture high-resolution images of the stained sections.
-
Quantification: The density of co-localized presynaptic and postsynaptic puncta is quantified to estimate synaptic density.[9]
PET Imaging for Synaptic Density:
-
Tracer: [11C]UCB-J, a PET tracer that binds to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), is used.[5]
-
Procedure: Mice are injected with the tracer, and PET scans are acquired to measure its uptake in the brain, which correlates with synaptic density.[5]
Clinical Trials
Cerebrospinal Fluid (CSF) Analysis:
-
Sample Collection: CSF is collected from participants via lumbar puncture.[7]
-
Biomarker Measurement: ELISA or other immunoassays are used to quantify levels of Aβ42, total tau, and phosphorylated tau (p-tau) in the CSF.[7]
Experimental Workflow Diagram
Caption: Workflow for preclinical and clinical evaluation of Saracatinib.
Conclusion
This compound represents a targeted therapeutic approach for Alzheimer's disease, moving beyond the direct targeting of amyloid plaques to modulate the downstream signaling pathways that drive synaptotoxicity. Preclinical studies have demonstrated its ability to rescue synaptic deficits and improve cognitive function in animal models of AD. While clinical trials have established its safety and brain penetrance, they have not yet demonstrated a significant impact on cognitive decline in the populations studied. The observed trend towards reduced brain atrophy in the Phase 2a trial suggests a potential disease-modifying effect that may require further investigation in earlier stages of the disease or with more sensitive outcome measures. The in-depth understanding of the Aβ-PrPC-Fyn signaling pathway and the availability of robust experimental protocols will be crucial for the future development and evaluation of Fyn kinase inhibitors like Saracatinib as a potential therapy for Alzheimer's disease.
References
- 1. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intimakmur.co.id [intimakmur.co.id]
- 8. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Saracatinib-d3 for Idiopathic Pulmonary Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Saracatinib (B1683781), a potent and selective Src kinase inhibitor, and its deuterated form, Saracatinib-d3, for research in idiopathic pulmonary fibrosis (IPF). This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols, presenting a comprehensive resource for the scientific community.
Core Concepts: Saracatinib as an Anti-Fibrotic Agent
Idiopathic pulmonary fibrosis is a devastating chronic lung disease characterized by progressive scarring of the lung tissue.[1][2] Current approved therapies, nintedanib (B1663095) and pirfenidone (B1678446), only slow the decline in lung function and are associated with significant side effects.[1][2] Saracatinib (AZD0530), originally developed for oncological indications, has been identified as a promising therapeutic candidate for IPF through a data-driven repositioning approach.[1][2]
Saracatinib is a dual inhibitor of the c-Src and Bcr-Abl tyrosine kinases.[3] Its primary mechanism of action in the context of fibrosis is the inhibition of Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play a crucial role in various cellular processes implicated in fibrosis, including cell growth, differentiation, motility, and adhesion.[1] Preclinical studies have demonstrated that Saracatinib can effectively block pro-fibrotic responses in various models of pulmonary fibrosis, with efficacy equal or superior to current standard-of-care treatments.[1][2]
The deuterated form, this compound, is of interest due to the potential for an improved pharmacokinetic profile. Deuteration, the substitution of hydrogen atoms with deuterium, can slow down drug metabolism, particularly cytochrome P450-mediated oxidation.[4][5] This can lead to a longer half-life, increased drug exposure, and potentially a reduced dosing frequency and improved safety profile.[4][5] While specific pharmacokinetic data for this compound is not yet publicly available, the principles of deuteration suggest it could offer advantages over the parent compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of Saracatinib in models of pulmonary fibrosis.
Table 1: In Vitro Efficacy of Saracatinib
| Parameter | Cell Line/System | Value | Reference |
| IC50 (c-Src) | Purified enzyme | 2.7 nM | [6] |
| IC50 (Abl) | Purified enzyme | 30 nM | [6] |
| Treatment Dose | Normal Human Lung Fibroblasts (NHLF) | Clinically relevant doses | [7] |
| Treatment Dose | Murine Precision-Cut Lung Slices (PCLS) | 0.6 µM | [1] |
Table 2: In Vivo Efficacy of Saracatinib in Murine Models of Pulmonary Fibrosis
| Model | Parameter | Treatment Group | Result | P-value | Reference |
| Bleomycin-induced Fibrosis | Lung Collagen Content (Hydroxyproline) | Vehicle Control | 2.9-fold increase vs. saline | <0.001 | [1][7] |
| Saracatinib (20 mg/kg) | Significant reduction vs. vehicle | <0.001 | [8] | ||
| Nintedanib (60 mg/kg) | Significant reduction vs. vehicle | <0.01 | [1] | ||
| Pirfenidone (300 mg/kg) | Significant reduction vs. vehicle | <0.01 | [1] | ||
| Acta2 (α-SMA) mRNA Expression | Saracatinib (20 mg/kg) | Significant reduction vs. vehicle | <0.001 | [8] | |
| Col1a1 mRNA Expression | Saracatinib (20 mg/kg) | Significant reduction vs. vehicle | <0.001 | [8] | |
| Col3a1 mRNA Expression | Saracatinib (20 mg/kg) | Significant reduction vs. vehicle | <0.001 | [8] | |
| Ad-TGF-β-induced Fibrosis | Lung Collagen Content (Hydroxyproline) | Saracatinib (20 mg/kg) | Significant reduction vs. vehicle | <0.001 | [8] |
| Acta2 (α-SMA) mRNA Expression | Saracatinib (20 mg/kg) | Significant reduction vs. vehicle | <0.001 | [8] | |
| Col1a1 mRNA Expression | Saracatinib (20 mg/kg) | Significant reduction vs. vehicle | <0.001 | [8] | |
| Col3a1 mRNA Expression | Saracatinib (20 mg/kg) | Significant reduction vs. vehicle | <0.001 | [8] |
Table 3: Pharmacokinetic Parameters of Saracatinib (Non-deuterated)
| Population | Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | Reference |
| Japanese Patients (Solid Tumors) | 50 mg | - | 2-4 | ~45 | [9] |
| 125 mg | - | 2-4 | ~45 | [9] | |
| 175 mg | - | 2-4 | ~45 | [9] | |
| Caucasian Patients (Solid Tumors) | 175 mg | - | - | ~40 | [10] |
Note: Specific Cmax values for each dose in the Japanese patient study were not detailed in the abstract.
Key Signaling Pathways in IPF Targeted by Saracatinib
Saracatinib exerts its anti-fibrotic effects by modulating key signaling pathways implicated in the pathogenesis of IPF. Transcriptomic analyses have revealed that Saracatinib uniquely alters gene sets associated with Transforming Growth Factor-β (TGF-β) signaling, WNT signaling, and Epithelial-Mesenchymal Transition (EMT).[1][2]
TGF-β Signaling Pathway
TGF-β is a master regulator of fibrosis. Upon binding to its receptor, it initiates a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix. Src kinase is a critical downstream mediator of TGF-β signaling.
WNT Signaling Pathway
The WNT signaling pathway is crucial for tissue development and repair, but its aberrant activation is implicated in IPF. It contributes to fibroblast activation and proliferation.
Epithelial-Mesenchymal Transition (EMT)
EMT is a process where epithelial cells acquire a mesenchymal phenotype, contributing to the pool of matrix-producing myofibroblasts in fibrotic lungs.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Model: TGF-β-induced Fibroblast Activation
This protocol assesses the effect of Saracatinib on the activation of normal human lung fibroblasts (NHLFs) by TGF-β.
Methodology:
-
Cell Culture: Primary normal human lung fibroblasts (NHLFs) are cultured in fibroblast growth medium.
-
Serum Starvation: Prior to treatment, cells are serum-starved to synchronize their cell cycle.
-
Treatment: Cells are pre-treated with Saracatinib or vehicle control for a specified period.
-
Stimulation: TGF-β is added to the media to induce a fibrotic response.
-
Incubation: Cells are incubated for 24 to 72 hours.
-
Analysis: Endpoints are assessed, including:
-
Src Phosphorylation: Western blot analysis is used to measure the phosphorylation of Src at Y416, a marker of its activation.
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of fibrotic markers such as α-smooth muscle actin (Acta2) and collagen type I alpha 1 (Col1a1).
-
Protein Expression: Western blot analysis is used to quantify the protein levels of fibrotic markers.
-
In Vivo Models: Bleomycin (B88199) and Adenovirus-TGF-β Induced Pulmonary Fibrosis
These murine models are standard for evaluating the efficacy of anti-fibrotic compounds.[1]
Methodology:
-
Animal Model: C57Bl/6 mice are used.
-
Induction of Fibrosis:
-
Treatment: Daily treatment via oral gavage is initiated on day 10 post-induction and continues until day 28.[1] Dosages are as follows: Saracatinib (20 mg/kg), nintedanib (60 mg/kg), pirfenidone (300 mg/kg), or vehicle control.[1]
-
Harvest: Lungs are harvested on day 28 for analysis.[1]
-
Analysis:
-
Hydroxyproline Assay: To quantify total lung collagen content.
-
qRT-PCR: To measure the mRNA expression of fibrotic genes (Acta2, Col1a1, Col3a1).
-
Histology: Masson's trichrome staining to visualize collagen deposition and immunohistochemistry for α-SMA.
-
Ex Vivo Model: Precision-Cut Lung Slices (PCLS)
PCLS from both mice and humans provide a translational model that preserves the complex microenvironment of the lung.
Methodology:
-
PCLS Generation: PCLS are prepared from the lungs of mice previously treated with bleomycin or Ad-TGF-β, or from human donor lungs (including those from IPF patients).[1]
-
Culture and Treatment: The slices are cultured and treated with Saracatinib (0.6 µM), nintedanib (1 µM), pirfenidone (1 mM), or vehicle control within the first 24 hours of slicing.[1]
-
Incubation: The lung slices are incubated for 5 days.[1]
-
Analysis: Slices are harvested for analysis of fibrotic markers via qRT-PCR and histological examination.[1]
Conclusion and Future Directions
Saracatinib has demonstrated significant anti-fibrotic potential in a range of preclinical models of idiopathic pulmonary fibrosis. Its mechanism of action, centered on the inhibition of Src kinase and the subsequent modulation of key pro-fibrotic signaling pathways, offers a novel therapeutic strategy. The data strongly support its continued investigation in clinical trials for IPF.
The development of this compound represents a logical next step to potentially enhance the clinical utility of this compound. While specific pharmacokinetic data for this compound are not yet available, the established principles of deuteration suggest that it could offer an improved pharmacokinetic profile, potentially leading to a more favorable dosing regimen and better patient tolerance. Further research is warranted to synthesize and characterize this compound and evaluate its pharmacokinetic and pharmacodynamic properties in the context of idiopathic pulmonary fibrosis. This will be a critical step in determining its potential as a next-generation therapy for this devastating disease.
References
- 1. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saracatinib - Wikipedia [en.wikipedia.org]
- 4. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. First report of the safety, tolerability, and pharmacokinetics of the Src kinase inhibitor saracatinib (AZD0530) in Japanese patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I safety, pharmacokinetics, and inhibition of SRC activity study of saracatinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Saracatinib-d3 in Cancer Cell Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of Src and Abl tyrosine kinases.[1] Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in the regulation of numerous cellular processes, including proliferation, survival, migration, and invasion.[2] Aberrant Src activation is a frequent event in a multitude of human cancers, correlating with malignant progression and poor prognosis.[3] This has positioned Src as a compelling therapeutic target. Saracatinib competitively and reversibly binds to the ATP-binding site of the active conformation of Src, leading to its inactivation.[4] While initially developed for oncology, its role is also being explored in other diseases like Alzheimer's and pulmonary fibrosis.[1][5] The deuterated form, Saracatinib-d3, serves as a critical internal standard for pharmacokinetic analyses using mass spectrometry, ensuring accurate quantification in biological matrices. This guide provides a comprehensive technical overview of Saracatinib's mechanism of action, its effects on cancer cell signaling pathways, and detailed experimental protocols for its investigation.
Mechanism of Action and Core Signaling Pathways
Saracatinib exerts its anti-tumor effects by inhibiting key signaling pathways that are crucial for cancer cell growth and metastasis. The primary target is the Src kinase family, which includes c-Src, Lck, Fyn, Lyn, Yes, Fgr, and Blk.[6] Inhibition of Src leads to the downstream modulation of several interconnected signaling cascades.
The Src/FAK Signaling Axis
A central pathway affected by Saracatinib is the Src/Focal Adhesion Kinase (FAK) axis. Src and FAK are key components of focal adhesions, which mediate cell-extracellular matrix interactions. Upon activation, Src phosphorylates FAK at multiple tyrosine residues, including Tyr861 and Tyr925.[7] This phosphorylation creates docking sites for other signaling proteins, promoting cell migration and invasion. Saracatinib treatment leads to a dose-dependent reduction in the phosphorylation of both Src (at Tyr416/423) and FAK (at Tyr861), thereby disrupting this signaling nexus and inhibiting cell motility.[3][7]
Downstream Effector Pathways
Inhibition of the Src/FAK complex by Saracatinib leads to the suppression of several downstream oncogenic signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Saracatinib has been shown to block AKT phosphorylation in some cancer models.[8][9]
-
Ras/Raf/MEK/ERK Pathway: This cascade is a major driver of cell proliferation. Saracatinib can inhibit the phosphorylation of ERK1/2.[7][10]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is involved in cell survival and proliferation. Saracatinib's effect on STAT3 can be complex, with some studies showing inhibition while others report reactivation after initial Src inhibition.[7]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Targeting Src family kinase member Fyn by Saracatinib attenuated liver fibrosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacokinetics of Saracatinib in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available pharmacokinetic data for Saracatinib (B1683781) (AZD0530) in preclinical models. No specific pharmacokinetic data for Saracatinib-d3 was found in the public domain at the time of this report. The data presented herein pertains to the non-deuterated form of the compound and should be interpreted with this consideration.
Introduction
Saracatinib (AZD0530) is a potent, orally bioavailable, dual inhibitor of Src family kinases (SFKs) and Abl kinase.[1] It has been investigated in numerous preclinical and clinical studies for various indications, including oncology and neurological diseases.[2][3] Understanding the pharmacokinetic profile of Saracatinib in preclinical models is crucial for designing and interpreting efficacy and toxicity studies, as well as for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of Saracatinib in key preclinical species, details the experimental methodologies employed in these studies, and illustrates relevant biological pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Saracatinib have been characterized in rodents following oral administration. The data reveals good oral absorption and distribution.
Single-Dose Pharmacokinetics in Rats
A study in adult Sprague Dawley rats following a single oral gavage dose of 20 mg/kg Saracatinib provided the following key pharmacokinetic parameters:
| Parameter | Value | Unit | Citation |
| Cmax (Peak Plasma Concentration) | 954.42 | ng/mL | [4][5] |
| Tmax (Time to Peak Concentration) | 6 | hours | [4][5] |
| t1/2 (Elimination Half-life) | 4.12 | hours | [4] |
| AUC(0-24h) (Area Under the Curve) | 6992.15 | ng/mL*h | [4] |
| Vd (Volume of Distribution) | 15.59 | L/kg | [4] |
| CL (Clearance) | 2.83 | L/h/kg | [4] |
Multi-Dose Plasma Concentrations in Rats
Studies involving daily oral dosing in rats have shown a non-linear relationship between the dose and plasma concentration. After 7 or 11 days of daily dosing at 20 mg/kg, free plasma levels of Saracatinib were found to be more than 50 times the in vitro IC50 for Src kinase.[6]
Experimental Protocols
The following sections detail the methodologies typically employed in preclinical pharmacokinetic studies of Saracatinib.
Animal Models
-
Species: Sprague Dawley rats and C57Bl/6 mice are commonly used species for pharmacokinetic and efficacy studies of Saracatinib.[1][4]
-
Housing and Acclimatization: Animals are typically housed in controlled environments with standard light-dark cycles and allowed to acclimatize before the start of experiments.[4]
Drug Administration
-
Formulation: For oral administration, Saracatinib is often prepared in a suspension, such as 0.5% hydroxypropyl methylcellulose.[4]
-
Route of Administration: Oral gavage is the most common route for precise dose administration in preclinical studies.[1][4][7] In some chronic studies, Saracatinib has also been incorporated into the diet.[4][5]
-
Dose Levels: Doses in preclinical studies have ranged from 2.5 mg/kg/day to 25 mg/kg/day in mice and around 20 mg/kg in rats.[4][7]
Sample Collection
-
Blood Sampling: Blood samples are typically collected at various time points post-dose via methods such as retro-orbital puncture.[4]
-
Sample Processing: Blood is processed to obtain plasma or serum, which is then stored at -80°C until analysis.[4][5]
-
Tissue Sampling: For tissue distribution studies, organs of interest (e.g., hippocampus) are collected following euthanasia.[4][5]
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Saracatinib in biological matrices.[8][9]
-
Sample Preparation: Protein precipitation is a common method for extracting Saracatinib from plasma or tissue homogenates.[10]
-
Instrumentation: A triple quadrupole mass spectrometer operating in positive ionization mode is typically used for detection.[10][11]
-
Validation: The bioanalytical method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, and stability.[11]
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study of Saracatinib.
Saracatinib's Mechanism of Action: Inhibition of Src Signaling Pathway
Caption: Simplified Src signaling pathway and the inhibitory action of Saracatinib.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS reveals the formation of reactive ortho-quinone and iminium intermediates in saracatinib metabolism: Phase I metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
Saracatinib-d3 stability and solubility in DMSO
An In-Depth Technical Guide to the Stability and Solubility of Saracatinib-d3 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of this compound in Dimethyl Sulfoxide (DMSO), a crucial solvent in preclinical and in vitro research. This compound is the deuterium-labeled version of Saracatinib (AZD0530), a potent, orally bioavailable dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1] Understanding its behavior in DMSO is fundamental for ensuring the accuracy, reproducibility, and reliability of experimental results.
Solubility of this compound in DMSO
Quantitative Solubility Data
The reported solubility values for Saracatinib in DMSO are summarized below. Researchers should consider this range when preparing stock solutions and may need to perform internal verification.
| Source | Reported Solubility (in DMSO) | Molar Concentration (MW: 542.0 g/mol ) | Notes |
| TargetMol | 260 mg/mL | ~479.7 mM | Sonication is recommended. |
| Selleck Chemicals | 100 mg/mL | ~184.5 mM | Recommends using fresh DMSO as moisture can reduce solubility.[4] |
| Cayman Chemical | ~10 mg/mL | ~18.45 mM | No special conditions noted.[5][6] |
| APExBIO | >10 mM | >10 mM | No specific mg/mL value given.[3] |
Experimental Protocol: Determining this compound Solubility
This protocol outlines a standard shake-flask method for determining the thermodynamic solubility of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards of this compound in DMSO at known concentrations.
-
Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a microfuge tube.
-
Dissolution: Add a precise volume of DMSO (e.g., 100 µL) to the tube.
-
Equilibration: Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Intermittent vortexing can aid dissolution.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilution: Dilute the supernatant with DMSO to a concentration that falls within the range of the prepared calibration curve.
-
Analysis: Analyze the diluted sample and the calibration standards using a validated HPLC method to determine the concentration of this compound in the saturated solution.
-
Calculation: The calculated concentration represents the solubility of this compound in DMSO under the tested conditions.
Workflow for Solubility Assessment
Caption: A flowchart illustrating the key steps for determining the solubility of this compound in DMSO.
Stability of this compound in DMSO
The stability of this compound in DMSO stock solutions is vital for ensuring that the concentration remains consistent throughout the duration of an experiment. Degradation can lead to inaccurate results and misinterpretation of data.
Storage and Stability Data
Information from suppliers indicates that Saracatinib, when stored correctly, is stable for extended periods.
| Form | Storage Temperature | Reported Stability | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Cayman Chemical[5][6] |
| Crystalline Solid | -20°C | 3 years | TargetMol[2] |
| In DMSO Solvent | -80°C | 1 year | TargetMol[2] |
| In DMSO Solvent | ≤ -20°C | Several months | APExBIO[3] |
Key Recommendations:
-
Long-term Storage: For long-term storage, this compound should be kept as a crystalline solid at -20°C or lower.[2][5]
-
Stock Solutions: Once dissolved in DMSO, stock solutions should be stored at -80°C for maximum stability.[2] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Saracatinib is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[5]
Experimental Protocol: Assessing Stock Solution Stability
This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time using HPLC.
Materials:
-
A freshly prepared, accurately quantified stock solution of this compound in DMSO (e.g., 10 mM).
-
HPLC-grade acetonitrile (B52724) and water.
-
Appropriate buffers and modifiers for the mobile phase (e.g., formic acid or trifluoroacetic acid).
-
HPLC system as described in the solubility section.
-
Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, and 25°C).
-
Light-blocking containers (e.g., amber vials).
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution via HPLC to determine the initial peak area and confirm the absence of degradation products. This serves as the baseline (100% reference).
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the sample to thaw completely and reach room temperature. Analyze the sample by HPLC using the same method as the T=0 analysis.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to the T=0 peak area.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Workflow for Stability Study
Caption: A process map for assessing the stability of a this compound stock solution in DMSO over time.
Mechanism of Action and Signaling Pathways
Saracatinib is a dual-specific inhibitor targeting the c-Src and Abl tyrosine kinases.[5] Its mechanism involves blocking the phosphorylation of downstream substrates, thereby interfering with signaling pathways that control cell proliferation, migration, adhesion, and survival.[6][7] It also inhibits other Src family kinases, including Lck, c-YES, Lyn, Fyn, Fgr, and Blk.[8]
Caption: this compound inhibits Src and Bcr-Abl, blocking downstream pathways that drive cancer cell responses.
References
- 1. Saracatinib - Wikipedia [en.wikipedia.org]
- 2. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
Deuterium-Labeled Saracatinib for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (B1683781) (AZD0530) is a potent, orally available dual inhibitor of Src and Abl kinases.[1][2] Initially developed by AstraZeneca for oncology, its therapeutic potential is being explored in a range of other diseases, including Alzheimer's disease and idiopathic pulmonary fibrosis.[1][3][4][5][6] Understanding the metabolic fate of Saracatinib is crucial for optimizing its therapeutic index, managing drug-drug interactions, and enhancing its safety profile. This technical guide explores the use of deuterium-labeled Saracatinib as a tool for in-depth metabolic studies.
Stable isotope labeling, particularly with deuterium (B1214612) (²H), is a powerful strategy in drug discovery and development.[7][][9] Replacing hydrogen with deuterium at specific, metabolically labile positions can slow down metabolic reactions due to the kinetic isotope effect (KIE).[7] This can lead to a longer drug half-life, increased systemic exposure, and a reduction in the formation of potentially toxic metabolites.[7][10] Furthermore, deuterium-labeled compounds serve as excellent internal standards for quantitative mass spectrometry assays.[11][12]
This guide will detail the known metabolic pathways of Saracatinib, provide a rationale for the strategic placement of deuterium labels, and present detailed experimental protocols for its use in metabolic studies.
Saracatinib Metabolism
The primary route of metabolism for Saracatinib is through oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][13] The main metabolic transformation is N-demethylation of the methylpiperazine moiety to form the metabolite M594347.[3][14] Additionally, studies have identified the formation of an ortho-quinone-derived reactive metabolite.[13][15] The 1,3-benzodioxole (B145889) group within the Saracatinib structure is susceptible to metabolic activation, which can lead to the production of reactive catechol and ortho-quinone species.[3]
Rationale for Deuterium Labeling
Based on the known metabolic pathways of Saracatinib, strategic deuterium labeling can be employed to investigate and modulate its metabolic profile. The most logical position for deuterium substitution is on the N-methyl group of the piperazine (B1678402) ring. Replacing the methyl hydrogens with deuterium (creating a -CD₃ group) would be expected to slow the rate of N-demethylation by CYP3A4 due to the kinetic isotope effect. This would likely decrease the formation of the M594347 metabolite, potentially increasing the half-life and exposure of the parent drug.
Quantitative Data
The following tables summarize key quantitative data for Saracatinib based on pre-clinical and clinical studies. Data for a deuterated analog is projected based on the principles of the kinetic isotope effect.
Table 1: In Vitro Inhibitory Activity of Saracatinib
| Target Kinase | IC₅₀ (nM) |
|---|---|
| c-Src | 2.7[2][16] |
| c-Yes | 4[2] |
| Fyn | <4[2] |
| Lyn | 5[2] |
| Blk | <4[2] |
| Fgr | <4[2] |
| Lck | <4[2] |
| Abl | 30[17][18] |
| EGFR (L858R) | 4[2] |
| EGFR (L861Q) | 4[2] |
Table 2: Pharmacokinetic Parameters of Saracatinib in Humans
| Parameter | Value | Reference |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 175 mg once daily | [3][14] |
| Time to reach Cₘₐₓ (tₘₐₓ) | ~4 hours | [14] |
| Half-life (t₁/₂) | ~40 hours | [3][14] |
| Accumulation (steady-state) | 4- to 5-fold | [14] |
| Primary Metabolizing Enzyme | CYP3A4 | [3][13] |
| Primary Metabolite | M594347 (N-desmethyl) |[3][14] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the metabolism of deuterium-labeled Saracatinib.
Protocol 1: Synthesis of Deuterium-Labeled Saracatinib (d₃-Saracatinib)
While a specific synthesis for d₃-Saracatinib is not publicly available, a plausible route can be adapted from known Saracatinib synthesis methods.[19][20] The key step is the introduction of the deuterated methyl group.
-
Synthesis of the core quinazoline (B50416) structure: Synthesize the quinazoline core of Saracatinib as described in the literature, leaving the piperazine moiety to be added in a later step.[19][20]
-
Alkylation with deuterated methyl iodide: React the piperazine precursor with deuterated methyl iodide (CD₃I) in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile).
-
Coupling to the quinazoline core: Couple the resulting N-trideuteromethyl-piperazine to the quinazoline core via a nucleophilic aromatic substitution reaction.
-
Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and isotopic enrichment using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to compare the metabolic rate of Saracatinib and d₃-Saracatinib.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following mixture:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1 µM Saracatinib or d₃-Saracatinib (from a stock solution in DMSO)
-
1 mg/mL Human Liver Microsomes (HLMs)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂).
-
Time Points: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Sample Preparation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method to quantify the parent compound (Saracatinib or d₃-Saracatinib) and its primary metabolite (M594347 or d₀-M594347).
-
Data Analysis: Plot the concentration of the parent compound versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 3: Cell-Based Assay for Src Pathway Inhibition
This protocol assesses the biological activity of Saracatinib and its deuterated analog.
-
Cell Culture: Culture a human cancer cell line with active Src signaling (e.g., PC-3 prostate cancer cells) in appropriate growth medium.[21]
-
Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Saracatinib or d₃-Saracatinib (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates using a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated Src (p-Src), total Src, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the effect of the compounds on Src phosphorylation.
Visualizations
Signaling Pathway
Caption: Saracatinib inhibits Src and Abl kinase signaling pathways.
Experimental Workflow
Caption: Workflow for studying deuterium-labeled Saracatinib.
Logical Relationship
References
- 1. Saracatinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Saracatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. benchchem.com [benchchem.com]
- 9. hwb.gov.in [hwb.gov.in]
- 10. scienceopen.com [scienceopen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Mediated Bioactivation of Saracatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ncats.nih.gov [ncats.nih.gov]
- 19. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of the specific Src family kinase inhibitor saracatinib on osteolytic lesions using the PC-3 bone model - PubMed [pubmed.ncbi.nlm.nih.gov]
Saracatinib-d3: A Technical Guide to In Vitro Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src and Abl tyrosine kinases.[1] Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, migration, adhesion, and survival.[2] Dysregulation of Src activity is frequently observed in a multitude of human cancers, making it a compelling target for therapeutic intervention.[2] Saracatinib-d3 is a deuterated form of Saracatinib, often used as an internal standard in pharmacokinetic studies. This guide focuses on the in vitro methodologies to validate the biological targets of Saracatinib, providing detailed protocols and data presentation formats essential for drug development and research.
Core Target: Src Family Kinases
Saracatinib demonstrates high affinity for the ATP-binding site of Src kinases, effectively blocking their catalytic activity.[3] Its primary targets include several members of the Src family kinases.[1][4][5]
Kinase Inhibition Profile
The inhibitory activity of Saracatinib against a panel of kinases is a critical measure of its potency and selectivity. This is typically determined through in vitro kinase assays, such as ELISA-based or TR-FRET assays, using recombinant kinase domains.[1][6]
| Kinase Target | IC50 (nM) |
| c-Src | 2.7[1][4] |
| c-Yes | 4[1] |
| Fyn | 5[7] |
| Lyn | 4[7] |
| Blk | 11[4] |
| Fgr | 10[4] |
| Lck | <4[1] |
| v-Abl | 30[5] |
| EGFR | 66[5] |
| c-Kit | >10000[7] |
| ALK1 | 19[6] |
| ALK2 | 6.7[6] |
| ALK3 | 621[6] |
| ALK4 | 3900[6] |
| ALK5 | 6890[6] |
| ALK6 | 6130[6] |
| Table 1: In Vitro Inhibitory Activity of Saracatinib Against a Panel of Protein Kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple sources and assay conditions may vary. |
In Vitro Cellular Activity
The on-target effect of Saracatinib in a cellular context is validated by assessing its impact on cancer cell proliferation, survival, and signaling pathways.
Anti-proliferative Activity
The growth-inhibitory effects of Saracatinib are evaluated across various human cancer cell lines using cell viability assays such as the MTT or MTS assay.[4][8]
| Cell Line | Tumor Type | IC50 / GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.22[4] |
| MEG-01 | Leukemia | 0.23688[1] |
| SNU216 | Gastric Cancer | < 1[8] |
| NCI-N87 | Gastric Cancer | < 1[8] |
| DU145 | Prostate Cancer | ~0.5[4] |
| PC3 | Prostate Cancer | ~0.6[4] |
| A549 | Lung Cancer | ~0.7[4] |
| Table 2: Anti-proliferative Activity of Saracatinib in Human Cancer Cell Lines. IC50/GI50 values represent the concentration of the compound that inhibits cell growth by 50% over a 72-hour period. |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Saracatinib inhibits Src kinase, blocking multiple downstream signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 6. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Polypharmacology of Saracatinib-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib (AZD0530) is a potent, orally bioavailable small molecule inhibitor targeting multiple tyrosine kinases.[1][2][3] Its deuterated analog, Saracatinib-d3, is primarily utilized in pharmacokinetic studies to investigate the drug's metabolic profile. The substitution of hydrogen with deuterium (B1214612) atoms can alter the rate of metabolic processes, potentially improving pharmacokinetic properties without significantly modifying the drug's mechanism of action at the molecular target level. This guide provides an in-depth look at the polypharmacology of Saracatinib, which is considered representative of this compound's activity, focusing on its kinase inhibition profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Initially developed by AstraZeneca as a dual inhibitor of Src and Bcr-Abl tyrosine kinases for oncology applications, Saracatinib's therapeutic potential is now being explored in a wider range of diseases, including Alzheimer's disease, pulmonary fibrosis, and certain viral infections.[1][4][5][6] This expanded scope is a direct consequence of its polypharmacological nature, i.e., its ability to interact with multiple biological targets.
Kinase Inhibition Profile
Saracatinib exhibits a distinct inhibitory profile, with a strong preference for the Src family kinases (SFKs).[2] It also demonstrates potent activity against other non-receptor tyrosine kinases. The following table summarizes the quantitative data on Saracatinib's inhibitory activity against a panel of kinases.
| Target Kinase | IC50 (nM) | Experimental Assay |
| Src Family Kinases | ||
| c-Src | 4-10 | Enzyme-Linked Immunosorbent Assay (ELISA) |
| c-Yes | 4-10 | ELISA |
| Fyn | 4-10 | ELISA |
| Lyn | 4-10 | ELISA |
| Blk | 4-10 | ELISA |
| Fgr | 4-10 | ELISA |
| Lck | 4-10 | ELISA |
| Other Tyrosine Kinases | ||
| v-Abl | 30 | ELISA |
| EGFR | 66 | ELISA |
| c-Kit | 200 | ELISA |
| Cellular Activity | ||
| Src Y530F NIH 3T3 | 80 | Cellular Assay |
This data pertains to Saracatinib (AZD0530). The polypharmacological profile of this compound is expected to be highly similar.
Modulated Signaling Pathways
The primary mechanism of action of Saracatinib is the inhibition of Src family kinases, which are crucial transducers of various extracellular signals that regulate cell growth, proliferation, migration, and survival.[2] By blocking the ATP-binding site of these kinases, Saracatinib can disrupt multiple downstream signaling cascades.[3]
Figure 1: Simplified signaling pathway illustrating the inhibitory action of Saracatinib on Src family kinases and downstream effectors.
Experimental Protocols
The characterization of Saracatinib's inhibitory activity involves various biochemical and cell-based assays. Below is a generalized workflow for a common method used to determine kinase inhibition.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Plate Coating : Recombinant kinase substrate is coated onto the wells of a microplate.
-
Kinase Reaction : The purified kinase enzyme is incubated with the test compound (Saracatinib) at various concentrations and ATP in the reaction buffer.
-
Phosphorylation : The kinase phosphorylates the substrate.
-
Detection : A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation : A chromogenic substrate is added, and the resulting colorimetric signal is proportional to the kinase activity.
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Figure 2: Generalized workflow for an ELISA-based in vitro kinase inhibition assay.
Clinical Significance and Future Directions
The polypharmacology of Saracatinib is a double-edged sword. While its broad-spectrum activity against multiple kinases contributes to its therapeutic potential in various diseases, it also presents challenges in terms of potential off-target effects and the need for careful dose selection.[7][8] Clinical trials have been conducted to evaluate the safety and efficacy of Saracatinib in solid tumors, lymphangioleiomyomatosis (LAM), idiopathic pulmonary fibrosis (IPF), and Alzheimer's disease.[4][6][9][10][11] The dosages in these trials have ranged from 50 mg to 175 mg taken orally once daily.[4]
Future research will likely focus on leveraging the unique polypharmacological profile of Saracatinib for novel therapeutic applications and combination therapies. A deeper understanding of its interactions with the human kinome will be crucial for predicting both its efficacy and potential adverse effects, ultimately enabling a more personalized and effective use of this versatile inhibitor.
References
- 1. Saracatinib - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. Clinical Trial to Evaluate Saracatinib in Idiopathic Pulmonary Fibrosis [nationaljewish.org]
- 7. Stork: Dual Drug Repurposing: The Example of Saracatinib [storkapp.me]
- 8. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mountsinai.org [mountsinai.org]
Methodological & Application
Application Notes and Protocols for Saracatinib-d3 in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro use of Saracatinib-d3, a deuterated analog of Saracatinib (AZD0530), for the treatment of non-small cell lung cancer (NSCLC) cell lines. Saracatinib is a potent dual inhibitor of Src and Abl kinases, playing a crucial role in cell growth, proliferation, and invasion.[1][2] While Saracatinib has shown limited efficacy in broad clinical trials, preclinical data suggests its potential in specific NSCLC subtypes, particularly those with certain EGFR mutations.[3][4] The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies, but for the purposes of these protocols, its biological activity is considered equivalent to Saracatinib.
Mechanism of Action
Saracatinib primarily functions as an inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in various cellular processes, including cell growth, division, movement, and invasion.[5] By blocking these enzymes, Saracatinib can impede abnormal cell growth and proliferation.[5] In the context of NSCLC, Src has been implicated in the signaling pathways downstream of the Epidermal Growth Factor Receptor (EGFR).[6] Saracatinib has been shown to not only inhibit Src but also directly affect EGFR activation, suggesting a dual mechanism of action in certain NSCLC cell lines.[6] This dual inhibition may offer a strategy to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs).[6]
Quantitative Data Summary
The following tables summarize the inhibitory effects of Saracatinib on various NSCLC cell lines as determined by cell viability and proliferation assays.
Table 1: IC50 Values of Saracatinib in NSCLC Cell Lines
| Cell Line | EGFR Status | KRAS Status | IC50 (µM) | Assay Type | Reference |
| A549 | Wild-type | Mutant | ~0.7 | MTS Assay | [5] |
| Calu-6 | Wild-type | Mutant | Not specified | Not specified | [7] |
| PC-9 | Exon 19 Del | Wild-type | ~0.5 | MTT Assay | [6] |
| HCC827 | Exon 19 Del | Wild-type | ~0.4 | MTT Assay | [6] |
| H1975 | L858R/T790M | Wild-type | ~1.0 | MTT Assay | [6] |
| H1299 | Wild-type | Wild-type | >10 | MTT Assay | [6] |
| Calu3 | Wild-type | Wild-type | >10 | MTT Assay | [6] |
Table 2: Effects of Saracatinib on NSCLC Cell Migration and Invasion
| Cell Line | Assay Type | Concentration | % Inhibition | Reference |
| A549 | Migration Assay | 1 µM | >60% | [5] |
| A549 | Matrigel Invasion | 1 µM | 51% | [5] |
| Calu-6 | Matrigel Invasion | 1 µM | 82% | [5] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.001 to 10 µM.[9]
-
Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for Src and EGFR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of Src and EGFR and their downstream targets.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 3 hours for signaling studies).[6]
-
-
Cell Lysis:
-
Wash cells with cold PBS and add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Visualizations
Caption: this compound inhibits both Src and EGFR signaling pathways in NSCLC cells.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. wjpls.org [wjpls.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Dosing of Saracatinib-d3 in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Saracatinib-d3, a selective Src kinase inhibitor, in established mouse models of pulmonary fibrosis. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-fibrotic potential of this compound.
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. Idiopathic Pulmonary Fibrosis (IPF) is a severe form of lung fibrosis with a poor prognosis[1]. Saracatinib (also known as AZD0530) has been identified as a potent inhibitor of Src family kinases, which play a crucial role in fibrotic signaling pathways[1][2]. Preclinical studies have demonstrated that Saracatinib can effectively attenuate pulmonary fibrosis in mouse models, showing efficacy equal or superior to the FDA-approved drugs Nintedanib and Pirfenidone[1][2][3]. This compound, a deuterated version of Saracatinib, can be utilized in these models, particularly for pharmacokinetic and metabolic studies.
Mechanism of Action: Saracatinib in Fibrosis
Saracatinib exerts its anti-fibrotic effects by inhibiting Src kinase, a key mediator in various pro-fibrotic signaling cascades. Transforming Growth Factor-β (TGF-β) is a central cytokine in fibrosis, and its signaling is partly dependent on Src kinase activation[1][4]. By inhibiting Src, Saracatinib disrupts downstream pathways, including the epithelial-mesenchymal transition (EMT), myofibroblast differentiation, and extracellular matrix deposition[1][3]. Transcriptomic analyses have revealed that Saracatinib can revert gene expression profiles associated with fibrosis, including those related to immune responses and TGF-β and WNT signaling[1][3].
Saracatinib's inhibition of the pro-fibrotic TGF-β signaling pathway.
Data Presentation: In Vivo Dosing in Mouse Models
The following tables summarize the quantitative data from preclinical studies using Saracatinib in mouse models of pulmonary fibrosis.
Table 1: Drug Administration Details
| Compound | Vehicle | Dosing Route | Dosage | Frequency |
| This compound | Not specified, typically a standard vehicle like 0.5% HPMC | Oral Gavage | 20 mg/kg | Daily |
| Nintedanib | Not specified | Oral Gavage | 60 mg/kg | Daily |
| Pirfenidone | Not specified | Oral Gavage | 300 mg/kg | Daily |
Table 2: Summary of Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Lung Hydroxyproline (B1673980) Content (Fold Change vs. Control) | Acta2 (α-SMA) mRNA Expression (Fold Change vs. Control) | Col1a1 mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | ~2.9 | Increased | Increased |
| Saracatinib (20 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Nintedanib (60 mg/kg) | Reduced | Reduced | Reduced |
| Pirfenidone (300 mg/kg) | Reduced | Reduced | Reduced |
| Note: Saracatinib was reported to be equal or superior to Nintedanib and Pirfenidone in its anti-fibrotic effects[1]. |
Experimental Protocols
Detailed methodologies for inducing fibrosis and administering this compound are provided below.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used and well-characterized model for inducing lung fibrosis.
Materials:
-
C57Bl/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% Hydroxypropyl methylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., Isoflurane)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis (Day 0):
-
Anesthetize the mice.
-
Administer a single dose of bleomycin (1.5 U/kg) or sterile saline (for control group) via oropharyngeal aspiration or intratracheal instillation.
-
-
Drug Administration (Day 10 - Day 27):
-
Prepare a fresh solution of this compound in the chosen vehicle daily.
-
Administer this compound (20 mg/kg) or vehicle control to the respective groups of mice once daily via oral gavage.
-
-
Termination and Sample Collection (Day 28):
-
Euthanize the mice.
-
Harvest the lungs for analysis. One lobe can be used for hydroxyproline assay, another for RNA extraction (for qPCR), and the remaining lobes can be fixed in formalin for histological analysis.
-
Protocol 2: Adenovirus-TGF-β-Induced Pulmonary Fibrosis in Mice
This model utilizes the overexpression of the pro-fibrotic cytokine TGF-β to induce fibrosis.
Materials:
-
C57Bl/6 mice (8-10 weeks old)
-
Recombinant adenovirus expressing active TGF-β1 (Ad-TGF-β1)
-
Control adenovirus (empty vector)
-
Sterile saline
-
This compound
-
Vehicle for oral gavage
-
Oral gavage needles
-
Anesthesia
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
Induction of Fibrosis (Day 0):
-
Anesthetize the mice.
-
Administer Ad-TGF-β1 (2 x 10^9 pfu per mouse) or control adenovirus via the intranasal route.
-
-
Drug Administration (Day 10 - Day 27):
-
Follow the same procedure as in Protocol 1 for the daily oral administration of this compound (20 mg/kg) or vehicle.
-
-
Termination and Sample Collection (Day 28):
-
Follow the same procedure as in Protocol 1 for euthanasia and lung harvesting.
-
Protocol 3: Assessment of Pulmonary Fibrosis
1. Hydroxyproline Assay (for collagen content):
-
Hydrolyze a known weight of lung tissue in 6N HCl.
-
Use a commercial hydroxyproline assay kit to determine the collagen concentration, following the manufacturer's instructions.
2. Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from lung tissue using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for fibrotic markers such as Acta2 (α-smooth muscle actin) and Col1a1 (collagen type I alpha 1), and a housekeeping gene for normalization.
3. Histology:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section.
-
Stain sections with Masson's Trichrome to visualize collagen deposition.
-
Perform immunohistochemistry for α-SMA to identify myofibroblasts.
Experimental workflow for this compound in mouse models of fibrosis.
Conclusion
Saracatinib has demonstrated significant anti-fibrotic effects in preclinical mouse models of pulmonary fibrosis. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further investigate the therapeutic potential of this compound for fibrotic diseases.
References
- 1. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Saracatinib-d3 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Saracatinib-d3 to rats via gavage. This document is intended to guide researchers in designing and executing preclinical studies involving this potent Src kinase inhibitor.
Introduction
Saracatinib (B1683781) (also known as AZD0530) is a potent and selective dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1] It plays a significant role in modulating various cellular processes, including cell proliferation, adhesion, migration, and invasion.[2][3] Due to its mechanism of action, Saracatinib has been investigated in a range of therapeutic areas, including oncology, Alzheimer's disease, and pulmonary fibrosis.[4][5] this compound is a stable isotope-labeled version of Saracatinib, which is commonly used as an internal standard in pharmacokinetic (PK) studies to ensure accurate quantification of the parent drug in biological matrices.
Mechanism of Action
Saracatinib primarily functions by inhibiting the activity of Src family kinases (SFKs), which are non-receptor tyrosine kinases.[6] SFKs are key components of multiple signal transduction pathways that regulate essential cellular functions. By blocking the ATP-binding site of Src kinases, Saracatinib prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that contribute to pathological conditions.[7] Key signaling pathways affected by Saracatinib include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 pathways.[8]
Pharmacokinetics in Rats
Oral administration of Saracatinib in rats has been shown to have good bioavailability.[1] Studies have demonstrated that after a single oral gavage dose, Saracatinib is well-absorbed, reaching peak plasma concentrations at approximately 6 hours.[9][10] The drug is also capable of crossing the blood-brain barrier.[9][10]
Table 1: Single-Dose Pharmacokinetic Parameters of Saracatinib in Rats (20 mg/kg, Oral Gavage)
| Parameter | Value | Unit | Reference |
| Tmax (Time to Peak Concentration) | ~6 | hours | [9][10] |
| Cmax (Peak Serum Concentration) | 954.42 | ng/mL | [9] |
| Vd (Volume of Distribution) | 15.59 | L/kg | [9] |
| CL (Clearance) | 2.83 | L/h/kg | [9] |
| t1/2 (Half-life) | ~7 | hours | [1] |
Table 2: Trough Serum Concentrations of Saracatinib in Rats with Repeated Daily Oral Gavage (20 mg/kg)
| Day | Trough Serum Concentration (ng/mL) | Reference |
| 1 | ~100 | [9] |
| 2 | ~100 | [9] |
| 3 | ~100 | [9] |
| 4 | Increasing | [9] |
| 5 | Increasing | [9] |
| 6 | Increasing | [9] |
| 7 | Plateau reached | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration in rats.
Materials:
-
This compound
-
0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water[11]
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound accurately using an analytical balance.
-
Prepare the vehicle solution of 0.5% HPMC in sterile water.
-
In a sterile conical tube, add a small volume of the 0.5% HPMC vehicle to the weighed this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. Continue vortexing until a uniform suspension is achieved.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Oral Gavage Administration of this compound in Rats
This protocol outlines the standard procedure for administering the prepared this compound formulation to rats via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Weigh each rat accurately to determine the precise volume of the formulation to be administered. The typical dosing volume is 10 mL/kg.[12]
-
Gently but firmly restrain the rat to immobilize its head and body. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently open the rat's mouth and insert the gavage needle over the tongue, advancing it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation from the syringe.
-
Administer the dose at a steady pace to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any immediate signs of distress, such as labored breathing or choking.
-
Continue to monitor the animals according to the specific study protocol.
-
Protocol 3: Sample Collection and Analysis
This protocol provides a general guideline for collecting blood samples for pharmacokinetic analysis.
Materials:
-
Blood collection tubes (e.g., with appropriate anticoagulant)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
Procedure:
-
Blood Collection:
-
Collect blood samples at predetermined time points post-dosing as required by the study design (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma/Serum Preparation:
-
Process the collected blood samples to obtain plasma or serum by centrifugation according to standard laboratory procedures.
-
-
Sample Storage:
-
Store the plasma or serum samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of Saracatinib and this compound (as the internal standard) in the plasma/serum samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
-
Visualizations
Caption: Saracatinib inhibits Src kinase, blocking downstream signaling pathways.
Caption: Experimental workflow for this compound oral gavage study in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare [frontiersin.org]
- 11. Diet-incorporated saracatinib, a Src tyrosine kinase inhibitor, counteracts diisopropylfluorophosphate (DFP)-induced chronic neurotoxicity in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p-Src (Tyr416) Following Saracatinib-d3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib, a potent and selective dual inhibitor of Src family kinases and Bcr-Abl tyrosine kinase, is a compound of significant interest in cancer research and other therapeutic areas.[1] Its deuterated analog, Saracatinib-d3, is often used in pharmacokinetic studies.[2][3] The Src non-receptor tyrosine kinase is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and invasion. Aberrant activation of Src, often characterized by autophosphorylation at tyrosine 416 (Tyr416), is a hallmark of many cancers, making it a key therapeutic target.[4]
Western blot analysis is an indispensable technique for elucidating the molecular mechanism of kinase inhibitors like this compound. It allows for the sensitive and specific quantification of changes in protein phosphorylation, providing a direct measure of the inhibitor's efficacy in targeting its intended signaling pathway. These application notes provide a comprehensive protocol for the analysis of phosphorylated Src (p-Src) at Tyr416 in cell lysates following treatment with this compound.
Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of Src. This prevents the autophosphorylation of Src at Tyr416, a critical step for its activation. The inhibition of Src activation subsequently blocks downstream signaling cascades that are crucial for cell adhesion, migration, and proliferation. One of the key downstream effectors of Src is Focal Adhesion Kinase (FAK). Activated Src phosphorylates FAK, leading to the activation of pathways that regulate cell motility and survival. By inhibiting Src, this compound effectively downregulates FAK activation.
References
Application Note: Quantitative Analysis of Saracatinib-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Saracatinib (B1683781) and its deuterated internal standard, Saracatinib-d3, in human plasma. Saracatinib (AZD0530) is a potent dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1] This method utilizes a simple protein precipitation for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Saracatinib.
Introduction
Saracatinib is a small molecule inhibitor of the Src family of tyrosine kinases and Bcr-Abl.[1] Its mechanism of action involves the modulation of key signaling pathways that control cell proliferation, survival, and migration. Dysregulation of these pathways is implicated in various cancers and other diseases. Accurate quantification of Saracatinib in biological matrices is crucial for preclinical and clinical development, including pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample processing and matrix effects.[2][3][4] This document provides a detailed protocol for the quantification of Saracatinib in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Saracatinib reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Saracatinib and this compound by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the Saracatinib stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Saracatinib | 542.2 | 127.1 | 25 |
| This compound | 545.2 | 127.1 | 25 |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Saracatinib | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 85 - 115 |
| High | 800 | > 85 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Saracatinib mechanism of action signaling pathway.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of Saracatinib in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
References
Application Notes: Utilizing Saracatinib-d3 in 3D Cell Culture Models
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately replicate the complex microenvironments of in vivo tissues compared to traditional two-dimensional (2D) monolayers.[1][2] These models bridge the gap between in vitro cell-based assays and in vivo studies by recreating crucial cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients characteristic of solid tumors.[2][3] Consequently, 3D cultures are becoming indispensable tools for drug discovery and development, offering a more physiologically relevant platform for assessing the efficacy and toxicity of therapeutic compounds.[2][4]
Saracatinib (also known as AZD0530) is a potent, orally available small-molecule inhibitor of Src family kinases (SFKs) and Abl kinase.[5][6] SFKs are non-receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, adhesion, migration, and survival.[7] Dysregulation of Src signaling is implicated in the progression of numerous cancers, making it an attractive target for cancer therapy.[7][8] Saracatinib exerts its antitumor activity by blocking the ATP-binding site of Src, thereby inhibiting downstream signaling pathways involving FAK, paxillin, AKT, and ERK.[7][8] The deuterated version, Saracatinib-d3, is often used as an internal standard in pharmacokinetic studies but can also be utilized in efficacy studies where a stable-labeled compound is desired.
This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models to evaluate its anti-cancer properties.
Mechanism of Action of Saracatinib
Saracatinib is a dual-specific inhibitor that primarily targets Src family kinases (including c-Yes, Fyn, Lyn, Blk, Fgr, and Lck) and Abl kinase.[6][9] In cancer cells where Src is overexpressed or hyperactivated, Saracatinib treatment leads to the inhibition of key signaling pathways that promote tumor growth and metastasis. This results in reduced cell proliferation, motility, invasion, and can induce cell cycle arrest.[5][6][9]
References
- 1. corning.com [corning.com]
- 2. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D cell cultures provide new insights on lung cancer treatment response | EurekAlert! [eurekalert.org]
- 4. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Saracatinib-d3 for Studying Drug Resistance in Cancer
Introduction
Saracatinib (B1683781) (AZD0530) is a potent, orally bioavailable dual inhibitor of Src family kinases (SFKs) and the Bcr-Abl tyrosine kinase.[1][2] Src kinases are non-receptor tyrosine kinases that play critical roles in regulating cell proliferation, survival, migration, and invasion.[3] Aberrant Src activation is a common feature in many human cancers and has been strongly implicated in the development of resistance to various anti-cancer therapies, including chemotherapy and targeted agents.[4][5] By inhibiting Src, Saracatinib can block these oncogenic signals, making it a valuable tool for cancer research.[6]
Saracatinib-d3 is the deuterium-labeled analog of Saracatinib.[7][8] The replacement of three hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, results in a molecule with a slightly higher mass. This isotopic label does not alter the compound's biological activity but provides a unique mass signature that is readily detectable by mass spectrometry.[9][10] This property makes this compound an indispensable tool for advanced analytical studies, particularly in the context of understanding the pharmacokinetic and metabolic mechanisms that underlie drug resistance.[11][12]
These application notes provide detailed protocols and conceptual frameworks for utilizing this compound to investigate and overcome drug resistance in cancer research settings.
Application Notes
Pharmacokinetic (PK) and Bioavailability Studies in Resistant Models
Understanding how drug resistance alters the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental. This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Saracatinib in biological matrices (plasma, tumor tissue, etc.).[12]
-
Principle: A known quantity of this compound is spiked into a biological sample containing an unknown quantity of unlabeled Saracatinib. Because this compound is chemically identical to Saracatinib, it behaves identically during sample extraction and chromatographic separation.[11] However, the mass spectrometer can distinguish between the two compounds based on their mass difference. The stable signal from this compound is used to normalize the signal from Saracatinib, correcting for any sample loss during processing and enabling highly accurate quantification.
-
Application in Resistance: Researchers can compare the pharmacokinetic profile of Saracatinib in animal models bearing drug-sensitive tumors versus those with drug-resistant tumors. A significant difference in drug concentration in the plasma or at the tumor site may indicate that resistance is mediated by altered drug metabolism or transport.
Metabolite Identification and Profiling
Drug resistance can emerge from increased metabolic degradation of a therapeutic agent into inactive forms.[13] Identifying these metabolic pathways is crucial for designing strategies to overcome resistance.
-
Principle: When studying drug metabolism, a mixture of labeled (this compound) and unlabeled (Saracatinib) drug is administered. In the mass spectra of the resulting samples, any metabolite originating from the drug will appear as a pair of peaks (a "mass doublet") separated by the mass difference of the deuterium label.[14][15] This signature allows for the rapid and unambiguous identification of drug-related metabolites within a complex biological sample, distinguishing them from endogenous molecules.[12]
-
Application in Resistance: By comparing the metabolite profiles from sensitive and resistant cancer cell lines or xenograft models, researchers can determine if resistant cells metabolize Saracatinib more rapidly or through different pathways. This could reveal, for example, the upregulation of specific cytochrome P450 enzymes in resistant cells.
Drug Efflux and Transport Studies
A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which actively pump drugs out of the cancer cell.[16][17] Saracatinib has been shown to modulate the activity of ABCB1.[18]
-
Principle: this compound can be used as a tracer to precisely measure its intracellular accumulation. Cells (sensitive vs. resistant) are incubated with this compound, and at various time points, the intracellular concentration is measured via LC-MS.
-
Application in Resistance: A lower intracellular concentration of this compound in resistant cells compared to sensitive cells would strongly suggest the involvement of an active efflux mechanism. This can be confirmed by co-administering a known inhibitor of specific ABC transporters and observing if the intracellular accumulation of this compound is restored.
Quantitative Data
Table 1: Inhibitory Activity of Saracatinib
| Target Kinase | IC₅₀ (nM) | Reference |
| c-Src | 2.7 | [19] |
| v-Src | 5 | [1] |
| v-Abl | 30 | [1] |
| c-Yes | 3 | [20] |
| Fyn | 4 | [20] |
| Lyn | 4 | [20] |
| Blk | 11 | [20] |
| Fgr | 4 | [20] |
| Lck | 4 | [20] |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by Saracatinib
| Cell Line | Chemotherapeutic Agent | Saracatinib (µM) | IC₅₀ (µM) | Fold Reversal | Reference |
| HeLa/v200 | Doxorubicin | 0 | 18.21 ± 1.63 | - | [16] |
| 1.25 | 3.52 ± 0.28 | 5.17 | [16] | ||
| 2.5 | 1.41 ± 0.13 | 12.91 | [16] | ||
| 5 | 0.63 ± 0.05 | 28.90 | [16] | ||
| MCF-7/adr | Doxorubicin | 0 | 25.13 ± 2.17 | - | [16] |
| 1.25 | 5.38 ± 0.46 | 4.67 | [16] | ||
| 2.5 | 2.17 ± 0.19 | 11.58 | [16] | ||
| 5 | 0.89 ± 0.08 | 28.23 | [16] |
Fold Reversal: Calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of Saracatinib. A higher value indicates greater reversal of resistance.[16]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: Development of a Saracatinib-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to Saracatinib through continuous, dose-escalating exposure.[21]
Materials:
-
Parental cancer cell line of interest (e.g., A549 lung cancer, DU145 prostate cancer)[19]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Saracatinib (non-labeled)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile culture flasks and plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Determine Baseline Sensitivity (IC₅₀): a. Plate the parental cells in a 96-well plate and treat with a range of Saracatinib concentrations for 72 hours. b. Perform an MTT assay to determine the IC₅₀, the concentration that inhibits growth by 50%.
-
Initiate Resistance Induction: a. Culture the parental cells in a flask with complete medium containing Saracatinib at a starting concentration of approximately IC₁₀ - IC₂₀ (concentration that inhibits 10-20% of growth). b. Maintain the culture, changing the drug-containing medium every 2-3 days.
-
Dose Escalation: a. Once the cells resume a normal growth rate (comparable to untreated parental cells), subculture them and increase the Saracatinib concentration by a factor of 1.5 to 2.0. b. Observe the culture for cell death. A significant portion of cells may die off, selecting for a resistant population. c. Allow the surviving cells to repopulate the flask.
-
Iterative Selection: a. Repeat the dose escalation process (steps 3a-3c) for several months. The goal is to establish a cell line that can proliferate in a Saracatinib concentration at least 10-fold higher than the initial parental IC₅₀.
-
Characterization of Resistant Line: a. Once a resistant population is established, confirm the new, higher IC₅₀ value using an MTT assay and compare it to the parental line. b. Maintain the resistant cell line in a medium containing a maintenance dose of Saracatinib (typically the concentration used in the final selection step) to prevent reversion. c. The established resistant cell line can now be used for downstream experiments.
Protocol 2: Pharmacokinetic Analysis in a Xenograft Model using this compound
This protocol outlines the use of this compound as an internal standard to quantify Saracatinib levels in tumor tissue from a mouse xenograft model.
Materials:
-
Nude mice bearing either sensitive or Saracatinib-resistant tumors
-
Saracatinib (for dosing)
-
This compound (for internal standard)
-
Dosing vehicle (e.g., 0.5% HPMC + 0.1% Tween 80)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Animal Dosing: a. Once tumors reach a predetermined size, administer a single oral dose of Saracatinib (e.g., 50 mg/kg) to both the sensitive and resistant tumor-bearing mice.[19]
-
Sample Collection: a. At specified time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture. b. At the final time point, euthanize the animals and excise the tumors. Flash-freeze all samples in liquid nitrogen and store at -80°C.
-
Sample Preparation (Tumor Tissue): a. Weigh a portion of the frozen tumor tissue (~50 mg). b. Add 4 volumes of ice-cold lysis buffer (e.g., RIPA buffer). c. Homogenize the tissue on ice until fully dissociated. d. Centrifuge to pellet debris and collect the supernatant (tumor lysate).
-
Protein Precipitation and Extraction: a. To a 50 µL aliquot of tumor lysate, add 150 µL of ice-cold ACN containing a known concentration of this compound (e.g., 100 ng/mL). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Develop a chromatographic method to separate Saracatinib from endogenous matrix components. c. Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect specific parent-to-daughter ion transitions for both Saracatinib and this compound.
-
Data Analysis: a. For each sample, calculate the peak area ratio of Saracatinib to this compound. b. Quantify the concentration of Saracatinib by comparing this ratio to a standard curve prepared in the same biological matrix. c. Plot the concentration-time profiles for both the sensitive and resistant tumor groups to compare pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).
References
- 1. ncats.nih.gov [ncats.nih.gov]
- 2. Saracatinib - Wikipedia [en.wikipedia.org]
- 3. Role of c-Src in Carcinogenesis and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Deuterated Compounds [simsonpharma.com]
- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metsol.com [metsol.com]
- 12. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]
- 13. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 14. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. Saracatinib (AZD0530) is a potent modulator of ABCB1-mediated multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saracatinib-d3 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saracatinib, a potent dual inhibitor of Src and Abl kinases, has demonstrated significant antitumor activity in preclinical models.[1][2] Its mechanism of action, targeting key signaling pathways involved in cell growth, migration, and survival, makes it a compelling candidate for combination therapies.[1][3] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of Saracatinib-d3, a deuterated version of Saracatinib, in combination with various chemotherapy agents. The protocols outlined below are based on established methodologies and published preclinical and clinical studies.
Mechanism of Action: Targeting the Src Signaling Pathway
Saracatinib exerts its effects by inhibiting Src family kinases (SFKs), which are frequently overexpressed or hyperactivated in a wide range of human cancers.[4][5] SFKs are non-receptor tyrosine kinases that play a pivotal role in multiple oncogenic signaling pathways. Upon activation by upstream signals from receptor tyrosine kinases (e.g., EGFR, HER2), integrins, or G-protein coupled receptors, Src initiates a cascade of downstream signaling events.[6][7] These pathways regulate critical cellular processes such as proliferation, survival (anti-apoptosis), angiogenesis, migration, and invasion.[3][7] By blocking Src, Saracatinib can disrupt these oncogenic signals, leading to reduced tumor growth and metastasis.
Signaling Pathway Diagram: Simplified Src Signaling Pathway in Cancer
Caption: Simplified diagram of the Src signaling pathway and the inhibitory action of this compound.
Preclinical Data: Saracatinib in Combination with Chemotherapy
Preclinical studies have shown that Saracatinib can enhance the antitumor effects of conventional chemotherapy agents in various cancer types.
In Vitro Synergy
Combined treatment of cancer cell lines with Saracatinib and chemotherapy has demonstrated synergistic cytotoxic effects.
| Cancer Type | Chemotherapy Agent | Cell Lines | Effect | Reference |
| Gastric Cancer | 5-Fluorouracil (5-FU) | Multiple human gastric cancer cell lines | Synergistic | [8] |
| Gastric Cancer | Cisplatin | Multiple human gastric cancer cell lines | Synergistic | [8] |
| NSCLC (EGFR T790M) | Cetuximab | NSCLC cell lines | Enhanced therapeutic response |
Table 1: Summary of In Vitro Synergy of Saracatinib with Chemotherapy Agents.
In Vivo Efficacy
In xenograft models, the combination of Saracatinib with chemotherapy has led to greater tumor growth inhibition than either agent alone.
| Cancer Type | Chemotherapy Agent | Animal Model | Effect | Reference |
| Gastric Cancer | 5-Fluorouracil (5-FU) | Xenograft | Enhanced antitumor effect | [8] |
| Gastric Cancer | Cisplatin | Xenograft | Enhanced antitumor effect | [8] |
| NSCLC (erlotinib-resistant) | Cetuximab | Mouse Xenograft | Significant reduction in tumor size | [9] |
Table 2: Summary of In Vivo Efficacy of Saracatinib in Combination with Chemotherapy.
Clinical Data: Saracatinib in Combination with Chemotherapy
Clinical trials have evaluated the safety and efficacy of Saracatinib in combination with standard chemotherapy regimens.
| Phase | Cancer Type | Chemotherapy Agent(s) | Saracatinib Dose | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | Paclitaxel and/or Carboplatin | Up to 175 mg/day | Acceptable toxicity profile. Objective responses observed. | [10] |
| Phase II | Extensive Stage Small Cell Lung Cancer | Platinum-based chemotherapy (post-chemo maintenance) | 175 mg/day | Well-tolerated. 12-week PFS rate was 26%. | [11] |
| Phase II | Recurrent Osteosarcoma (localized to lung) | Post-pulmonary metastasectomy | Not specified | Well-tolerated, but no significant improvement in PFS or OS. | [6] |
Table 3: Summary of Clinical Trials of Saracatinib in Combination with Chemotherapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
Chemotherapy agent stock solution (in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in a fixed ratio combination. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and the combination. The synergistic, additive, or antagonistic effects can be quantified using the Combination Index (CI) method described by Chou and Talalay.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and chemotherapy co-treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound and chemotherapy on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
This compound and chemotherapy agent
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
Procedure:
-
Insert Preparation: For the invasion assay, coat the top of the Transwell insert membrane with Matrigel and incubate for 2-4 hours at 37°C to allow for gelling. For the migration assay, no coating is needed.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound, the chemotherapy agent, or the combination, and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the stained cells in several random fields under a microscope.
Protocol 4: In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a subcutaneous gastric cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID mice)
-
Gastric cancer cell line (e.g., SNU-620)
-
This compound formulation for oral gavage
-
Chemotherapy agent (e.g., 5-FU) for intraperitoneal injection
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Workflow for an in vivo xenograft study.
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 gastric cancer cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy agent alone, and (4) this compound plus chemotherapy agent.
-
Treatment Administration: Administer this compound daily by oral gavage and the chemotherapy agent (e.g., 5-FU) by intraperitoneal injection on a specified schedule (e.g., once or twice weekly).
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis.
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising therapeutic strategy. The protocols provided here offer a framework for researchers to investigate the synergistic potential of such combinations in various cancer models. Careful execution of these experiments will be crucial in elucidating the mechanisms of synergy and guiding the clinical development of Saracatinib-based combination therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Long-Term Saracatinib Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches for long-term animal studies involving Saracatinib-d3 did not yield any specific results. The following application notes and protocols are based on studies conducted with the non-deuterated form, Saracatinib (B1683781) (AZD0530). The principles and methodologies described herein are expected to be largely applicable to this compound, though specific pharmacokinetic and pharmacodynamic properties may differ.
Introduction
Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src family kinases (SFKs) and Abl kinase. SFKs are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and invasion. Dysregulation of Src signaling has been implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. These application notes provide a summary of quantitative data from long-term animal studies of Saracatinib and detailed protocols for key experimental procedures to assess its in vivo efficacy and mechanism of action.
Data Presentation: Quantitative Summary of Long-Term Saracatinib Animal Studies
The following tables summarize the dosing regimens, treatment durations, and key quantitative outcomes from various long-term preclinical studies of Saracatinib.
Table 1: Saracatinib Dosing and Pharmacokinetics in Rodent Models
| Animal Model | Dosing Route | Dose | Duration | Peak Serum Concentration (Cmax) | Brain Concentration | Reference |
| Sprague Dawley Rat | Oral Gavage | 20 mg/kg | Single Dose | 954.42 ng/mL at 6 hours | Hippocampus: >500 ng/g at 4 hours | [1] |
| Sprague Dawley Rat | In-Diet | 5-20 mg/kg/day | 4 weeks | Strong correlation with dose | Hippocampal levels higher than oral gavage | [1][2] |
| Sprague Dawley Rat | Oral Gavage | 20 mg/kg/day | 7 days | Not specified | Not specified | [3] |
| Sprague Dawley Rat | Oral Gavage | 25 mg/kg | 7 days (twice daily for 3 days, then once daily) | Not specified | Not specified | [4][5] |
| FOP Knock-in Mouse | Oral Gavage | 2.5, 5, 10 mg/kg/day | 40 days | Not specified | Not specified | [6][7] |
| FOP Knock-in Mouse | Oral Gavage | 25 mg/kg/day | 28 days | Not specified | Not specified | [6][7][8] |
Table 2: Efficacy of Long-Term Saracatinib Treatment in Disease Models
| Disease Model | Animal | Treatment Details | Key Quantitative Outcomes | Reference |
| Fibrodysplasia Ossificans Progressiva (FOP) | FOP Knock-in Mouse | 25 mg/kg/day, oral gavage for 28 days | Prevented radiographic heterotopic ossification (HO) in 100% of treated mice vs. 40% in vehicle. Preserved range of motion in 80% of treated mice. | [6][7][9] |
| Fibrodysplasia Ossificans Progressiva (FOP) | FOP Knock-in Mouse | 2.5, 5, 10 mg/kg/day, oral gavage for 40 days | Dose-dependent protection from radiographic HO and preservation of passive range of motion. | [6][7][9] |
| Temporal Lobe Epilepsy | Kainate-treated Rat | 25 mg/kg, oral, for 7 days post-status epilepticus | 4 out of 7 treated rats did not develop epilepsy. Reduced number of spontaneous convulsive seizures in 2 other rats (<9 vs. >120 in vehicle). | [4] |
| Neurotoxicity (DFP-induced) | Sprague Dawley Rat | 20 mg/kg/day, oral, for 7 days | Significantly reduced microgliosis, astrogliosis, and neurodegeneration in the piriform cortex and amygdala. | [3][10] |
| Neurotoxicity (DFP-induced) | Sprague Dawley Rat | 5-10 mg/kg/day (low-dose) or 10-20 mg/kg/day (high-dose) in-diet for 4 weeks | Significantly mitigated nitro-oxidative stress markers and pro-inflammatory cytokines in serum and CSF. Reduced reactive astrogliosis. | [2] |
Experimental Protocols
In Vivo Dosing of Saracatinib in Rodents
This protocol describes two common methods for long-term oral administration of Saracatinib in rats and mice.
a) Oral Gavage
-
Preparation of Dosing Solution:
-
Saracatinib (AZD0530) is typically suspended in a vehicle such as 1% Polysorbate 80 (Tween 80) in deionized water or 0.5% hydroxypropyl methylcellulose.
-
Prepare the suspension fresh daily or ensure its stability under storage conditions.
-
The concentration of the suspension should be calculated based on the desired dose (mg/kg) and the average weight of the animals, keeping the gavage volume within acceptable limits (e.g., 5-10 mL/kg for rats).
-
-
Animal Handling and Dosing:
-
Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while securing the head. For mice, scruffing is a common method.
-
Insert a sterile, appropriately sized ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the Saracatinib suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
-
Dosing Schedule:
b) In-Diet Administration
-
Diet Preparation:
-
Collaborate with a commercial laboratory animal diet provider to incorporate Saracatinib into a standard rodent chow at specified concentrations (e.g., parts per million, ppm).
-
The concentration required in the diet should be calculated based on the average daily food consumption of the animals and the target dose in mg/kg/day.[1][11]
-
-
Acclimatization and Feeding:
-
Acclimatize the animals to the powdered or pelleted diet form before introducing the medicated diet.
-
Provide the Saracatinib-containing diet and water ad libitum.
-
Measure food consumption and animal body weight regularly (e.g., daily or weekly) to monitor the actual drug intake and the general health of the animals.
-
-
Long-Term Study:
Pharmacokinetic Analysis
This protocol outlines the collection of samples for determining the pharmacokinetic profile of Saracatinib.
-
Blood Sample Collection:
-
At predetermined time points after Saracatinib administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours for a single dose study), collect blood samples.[1]
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma separation or into serum separator tubes.
-
Process the blood by centrifugation to separate plasma or serum.
-
Store the samples at -80°C until analysis.
-
-
Tissue Sample Collection:
-
At the end of the study, euthanize the animals according to IACUC approved guidelines.
-
Perfuse the animals with ice-cold saline to remove blood from the tissues.
-
Dissect the brain and other organs of interest.
-
Rapidly freeze the tissues in liquid nitrogen or on dry ice and store at -80°C.
-
-
Sample Analysis:
-
Saracatinib concentrations in plasma, serum, and tissue homogenates are typically quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]
-
Immunohistochemistry (IHC) for Src Activation and Neuroinflammation
This protocol provides a general workflow for IHC on rodent brain tissue.
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut brain sections (e.g., 30-40 µm thick) on a cryostat or vibratome.
-
Store sections in a cryoprotectant solution at -20°C.
-
-
Staining Procedure (Free-Floating):
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-Src (Tyr416), anti-Iba1 for microglia, anti-GFAP for astrocytes) diluted in blocking buffer overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the staining intensity or the number of positive cells using image analysis software (e.g., ImageJ).
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Markers
This protocol details the measurement of gene expression of inflammatory markers in brain tissue.
-
RNA Extraction:
-
Dissect the brain region of interest (e.g., hippocampus, cortex) from fresh-frozen tissue.
-
Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the genes of interest (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
-
Morris Water Maze for Spatial Learning and Memory
This protocol describes the Morris water maze test, a common behavioral assay in rodents.[12][13][14][15][16]
-
Apparatus:
-
A large circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room and are visible from the pool.
-
A video tracking system to record the animal's swim path.
-
-
Procedure:
-
Acquisition Phase (4-5 days, 4 trials per day):
-
Gently place the rat into the water facing the pool wall at one of four quasi-random start locations.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase to assess learning.
-
Analyze the data from the probe trial to assess spatial memory retention.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Saracatinib inhibits Src family kinases, blocking downstream signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for a long-term in vivo study of Saracatinib.
References
- 1. Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-incorporated saracatinib, a Src tyrosine kinase inhibitor, counteracts diisopropylfluorophosphate (DFP)-induced chronic neurotoxicity in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fyn/Src-Tyrosine-Kinase-Inhibitor--Saracatinib-(AZD0530)--Suppresses-Seizures-and-Epileptogenesis-in-the-Experimental-Models-of-Temporal-Lobe-Epilepsy [aesnet.org]
- 5. Frontiers | Differential Impact of Severity and Duration of Status Epilepticus, Medical Countermeasures, and a Disease-Modifier, Saracatinib, on Brain Regions in the Rat Diisopropylfluorophosphate Model [frontiersin.org]
- 6. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fop.ime.springerhealthcare.com [fop.ime.springerhealthcare.com]
- 9. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- 10. Differential Impact of Severity and Duration of Status Epilepticus, Medical Countermeasures, and a Disease-Modifier, Saracatinib, on Brain Regions in the Rat Diisopropylfluorophosphate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare [frontiersin.org]
- 12. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. queensu.ca [queensu.ca]
- 16. Video: Morris Water Maze Experiment [jove.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Saracatinib-d3 In Vivo Bioavailability
Welcome to the technical support center for Saracatinib-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: Saracatinib (B1683781) is a potent dual inhibitor of Src and Abl kinases.[1] The "-d3" designation indicates that it is a deuterated version of the molecule. While Saracatinib has shown good oral bioavailability in preclinical and clinical studies, like many kinase inhibitors, optimizing its absorption and exposure is crucial for achieving maximal therapeutic efficacy and consistent experimental results.[2] Factors such as its moderate aqueous solubility and metabolism can influence its bioavailability.[3]
Q2: What are the known pharmacokinetic parameters of Saracatinib?
A2: Human pharmacokinetic data show that Saracatinib is suitable for once-daily oral dosing.[4][5] After oral administration, maximal plasma concentrations (Cmax) are typically reached between 2 and 8 hours.[6] The half-life is approximately 40 hours.[4][5] Studies in Japanese patients showed that Saracatinib was tolerated at doses up to 125 mg.[7]
Q3: How is Saracatinib metabolized and how might this affect the bioavailability of this compound?
A3: Saracatinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system through N-desmethylation.[3][8] This metabolic pathway can contribute to the overall clearance of the drug and may impact its bioavailability. Deuteration at specific metabolic sites can sometimes slow down metabolism, a phenomenon known as the "kinetic isotope effect," which could potentially lead to higher systemic exposure of this compound compared to the non-deuterated form. However, this needs to be experimentally verified.
Q4: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like Saracatinib?
A4: For poorly soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[9][10] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[9][11]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[9][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid carriers can enhance solubility and absorption.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve aqueous solubility.[9]
-
Amorphous Forms: Converting the crystalline drug to a more soluble amorphous form can be beneficial, though stability may be a concern.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or variable plasma concentrations of this compound | Poor dissolution of the compound in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area of the drug powder. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to improve the dissolution rate. 3. Utilize a Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to enhance solubilization in the gut. |
| Rapid metabolism by CYP3A4 enzymes in the gut wall and liver (first-pass metabolism). | 1. Co-administer with a CYP3A4 Inhibitor: In preclinical studies, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) can help assess the impact of first-pass metabolism. Note: This is for investigational purposes only. 2. Evaluate Prodrug Strategies: While more complex, designing a prodrug that is less susceptible to initial metabolism could be a long-term strategy.[13] | |
| Efflux by transporters like P-glycoprotein (P-gp). | 1. Investigate P-gp Inhibition: Co-administer with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in in vitro or in vivo models to determine if efflux is a significant barrier. | |
| High inter-individual variability in pharmacokinetic profiles | Differences in GI physiology (e.g., pH, motility) among subjects. | 1. Standardize Dosing Conditions: Ensure consistent fasting/fed states during in vivo studies. 2. Develop a Robust Formulation: A well-designed formulation, such as a SEDDS, can help overcome variability in GI conditions. |
| Genetic polymorphisms in metabolizing enzymes (e.g., CYP3A4). | 1. Phenotyping/Genotyping: In advanced studies, consider phenotyping or genotyping for relevant enzymes to correlate with exposure levels. | |
| Precipitation of the drug in the gastrointestinal tract | Supersaturation followed by precipitation from a solubility-enhancing formulation. | 1. Include Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, Soluplus®) in the formulation to maintain a supersaturated state. 2. Optimize Formulation Composition: Adjust the ratio of drug, solubilizers, and other excipients to achieve a stable formulation upon dilution in aqueous media. |
Data Presentation
Table 1: Summary of Saracatinib Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 2 - 8 hours | [6] |
| Terminal Half-life (t1/2) | ~40 hours | [4][5] |
| Accumulation upon once-daily dosing | 4- to 5-fold | [4][5] |
| Time to reach steady-state | 10 - 17 days | [4][5] |
| Maximum Tolerated Dose (MTD) - Caucasian Patients | 175 mg/day | [4][5] |
| Maximum Tolerated Dose (MTD) - Japanese Patients | 125 mg/day | [7] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Formulation Preparation:
-
Suspension (Control): Suspend this compound in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Solubility-Enhanced Formulation: Prepare a formulation based on the troubleshooting guide (e.g., a solid dispersion or a SEDDS).
-
-
Dosing:
-
Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
Maintain a consistent fasting period (e.g., 4 hours) before dosing.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 100 µL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Use an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Protocol 2: Preparation of a this compound Solid Dispersion
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30), and a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation Method:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) in the solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Grind the dried solid dispersion into a fine powder.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the dissolution profile of the solid dispersion with the crystalline drug.
-
Visualizations
References
- 1. Results of a Randomized, Double-Blinded, Placebo-Controlled, Phase 2.5 Study of Saracatinib (AZD0530), in Patients with Recurrent Osteosarcoma Localized to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I safety, pharmacokinetics, and inhibition of SRC activity study of saracatinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First report of the safety, tolerability, and pharmacokinetics of the Src kinase inhibitor saracatinib (AZD0530) in Japanese patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Mediated Bioactivation of Saracatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Saracatinib-d3 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Saracatinib-d3, with a focus on addressing its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the deuterated form of Saracatinib (also known as AZD0530). Saracatinib is a potent and selective dual inhibitor of Src and Abl tyrosine kinases.[1] These kinases are involved in various cellular processes like cell growth, adhesion, migration, and differentiation.[2][3] The deuterated version, this compound, is often used in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Saracatinib due to its similar chemical properties but distinct mass.
Q2: What are the general solubility properties of this compound?
A2: this compound, like Saracatinib, is sparingly soluble in aqueous buffers.[4] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[4][5] For experimental use in aqueous systems, it is standard practice to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted into the aqueous buffer or cell culture medium.[4][6]
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer?
A3: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[7][8] The rapid change in solvent polarity causes the compound to exceed its kinetic solubility limit in the aqueous medium, leading to precipitation. To mitigate this, it is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically below 0.5% in cell-based assays) and to employ proper dilution techniques.[7][9]
Q4: How should I store this compound as a solid and in solution?
A4: As a solid, this compound should be stored at -20°C, protected from light.[4][5] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8][9] Aqueous solutions of Saracatinib are not recommended for storage for more than one day due to potential instability and precipitation.[4]
Troubleshooting Guide: this compound Insolubility
This guide addresses specific issues you may encounter with this compound solubility during your experiments.
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded.[7] | - Lower the final concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.[8]- Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the pre-warmed aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[6][7]- Optimize mixing: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing.[7] |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution, which could be due to temperature changes or interactions with other components in the assay medium. | - Maintain constant temperature: Ensure your experiment is conducted at a stable temperature.- Reduce incubation time: If feasible for your experimental design, consider reducing the incubation period.- Use a co-solvent or surfactant: The addition of a small amount of a biocompatible co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween-20) to the aqueous buffer can help maintain the compound's solubility.[10][11] |
| Inconsistent or non-reproducible results in cell-based assays. | Poor solubility is leading to an inaccurate and variable effective concentration of the inhibitor in different wells or experiments. | - Visually inspect assay plates: Before and after the experiment, carefully check the wells of your microplates under a microscope for any signs of precipitation.- Test solubility in your specific medium: Perform a solubility test of this compound in your complete cell culture medium (including serum) to determine its maximum soluble concentration under your specific experimental conditions.[7]- Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure consistency.[8] |
| Difficulty dissolving the solid this compound in DMSO. | The compound may have reached its solubility limit in DMSO, or the DMSO may have absorbed water. | - Use anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce its solvating power. Use fresh, anhydrous DMSO.[8][12]- Gentle warming and sonication: If the compound does not fully dissolve with vortexing, you can try gently warming the solution (e.g., in a 37°C water bath) or sonicating the vial for a short period.[13] |
Quantitative Solubility Data
| Solvent/Buffer | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ~10 mg/mL[4] | ~18.4 mM | Product information sheets report solubility up to 100 mg/mL (184.49 mM)[12] and 20 mM |
| DMF | ~10 mg/mL[4] | ~18.4 mM | |
| Ethanol | ~0.1 mg/mL[4] | ~0.18 mM | Some sources report solubility up to 100 mM |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4] | ~0.92 mM | Achieved by first dissolving in DMSO, then diluting with PBS.[4] |
Molecular Weight of Saracatinib: 542.03 g/mol . Molecular Weight of this compound: 545.04 g/mol .[14]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a step-by-step method for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound (MW: 545.04 g/mol ), add 183.5 µL of DMSO for a 10 mM stock solution). d. Vortex the tube thoroughly for several minutes until the solid is completely dissolved. A clear solution should be obtained. e. If dissolution is difficult, sonicate the tube in a water bath for 10-15 minutes or gently warm it at 37°C for 5-10 minutes. f. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Prepare Working Solutions by Serial Dilution: a. Thaw a single aliquot of the 10 mM stock solution. b. Pre-warm your sterile aqueous buffer or complete cell culture medium (containing serum, if applicable) to 37°C. c. Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous medium to achieve your final desired concentrations. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. d. When diluting, add the small volume of the DMSO stock to the larger volume of aqueous medium while gently vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation. e. Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% for cell-based assays). f. Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells. g. Always include a vehicle control in your experiment containing the same final concentration of DMSO as your highest this compound concentration.
Visualizations
Caption: this compound inhibits the Src signaling pathway.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical troubleshooting workflow for this compound insolubility.
References
- 1. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. agscientific.com [agscientific.com]
- 6. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irjeas.org [irjeas.org]
- 12. selleckchem.com [selleckchem.com]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Off-Target Effects of Saracatinib-d3 in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Saracatinib-d3 in kinase assays.
Summary of Saracatinib's Kinase Inhibition Profile
Saracatinib, the non-deuterated parent compound of this compound, is a potent dual inhibitor of the Src family kinases (SFKs) and Abl kinase.[1][2] While it was developed to be relatively selective, it exhibits inhibitory activity against a range of other kinases, which are considered off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Saracatinib against a panel of on-target and off-target kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Reference |
| On-Target | |||
| c-Src | 2.7 | Tyrosine Kinase | [1] |
| LCK | <4 | Tyrosine Kinase | [1] |
| c-YES | 4 | Tyrosine Kinase | [1] |
| Fyn | 4-10 | Tyrosine Kinase | [1] |
| Lyn | 5 | Tyrosine Kinase | [1] |
| Blk | 4-10 | Tyrosine Kinase | [1] |
| Fgr | 4-10 | Tyrosine Kinase | [1] |
| v-Abl | 30 | Tyrosine Kinase | |
| Selected Off-Target | |||
| ALK2 | 6.7 | Serine/Threonine Kinase | [3] |
| ALK1 | 19 | Serine/Threonine Kinase | [3] |
| RIPK2 | >50% inhibition at 100 nM | Serine/Threonine Kinase | [4] |
| TNIK | >50% inhibition at 100 nM | Serine/Threonine Kinase | [4] |
| EGFR | 66 | Tyrosine Kinase | |
| c-Kit | 200 | Tyrosine Kinase | |
| ALK3 | 621 | Serine/Threonine Kinase | [3] |
| ALK4 | 3900 | Serine/Threonine Kinase | [3] |
| ALK6 | 6130 | Serine/Threonine Kinase | [3] |
| ALK5 | 6890 | Serine/Threonine Kinase | [3] |
Troubleshooting Guide
This guide addresses common issues encountered during kinase assays with this compound, focusing on its known off-target effects.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing inhibition of a kinase that is not a member of the Src family or Abl? | Saracatinib has known off-target activity against several kinases, most notably ALK2, which it inhibits with high potency.[3][4] It can also inhibit other kinases like RIPK2 and TNIK.[4] | - Review the Kinase Inhibition Profile: Compare your results with the known off-target profile of Saracatinib provided in the table above.- Perform a Kinase Selectivity Screen: To comprehensively identify all inhibited kinases in your system, consider running your sample against a commercial kinase profiling panel. |
| My IC50 value for Src is different from the published data. | - Assay Format: Different kinase assay formats (e.g., TR-FRET, ELISA, radiometric) can yield varying IC50 values.- ATP Concentration: Saracatinib is an ATP-competitive inhibitor.[5] The IC50 value will be influenced by the ATP concentration in your assay.- Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase and substrate can affect the results.- Reagent Quality: The purity and activity of the kinase, substrate, and inhibitor can impact the outcome. | - Standardize Your Protocol: Ensure consistent use of a well-defined protocol, including the same assay technology and reagent concentrations.- Report ATP Concentration: Always report the ATP concentration used in your assay when presenting IC50 values.- Use High-Quality Reagents: Source your kinase, substrate, and this compound from reputable suppliers. |
| I am seeing unexpected cellular effects that cannot be solely attributed to Src/Abl inhibition. | The off-target inhibition of kinases like ALK2, which is involved in BMP signaling, can lead to cellular effects unrelated to the intended targets.[4] | - Use a More Selective Inhibitor: If available, use a more selective Src/Abl inhibitor as a negative control to dissect the on- and off-target effects.- Knockdown/Knockout Experiments: Use genetic approaches (e.g., siRNA, CRISPR) to specifically deplete the off-target kinase and observe if the unexpected phenotype is rescued.- Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the identified off-target kinases. |
| There is high variability in my kinase assay results. | - Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inconsistent concentrations.- Pipetting Errors: Inaccurate dispensing of small volumes of the inhibitor or other reagents.- Plate Reader Settings: Incorrect or inconsistent settings on the plate reader for TR-FRET or luminescence detection. | - Check Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration in the assay buffer does not exceed its solubility limit.- Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accuracy.- Optimize Reader Settings: Follow the manufacturer's guidelines for your specific plate reader and assay kit. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Saracatinib and this compound?
This compound is a deuterated form of Saracatinib. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. In drug development, deuterium labeling is often used to alter the metabolic profile of a compound, potentially increasing its half-life in vivo. For in vitro kinase assays, the inhibitory activity of this compound is expected to be identical to that of Saracatinib.
Q2: What are the primary on-target and key off-target kinases of Saracatinib?
The primary on-target kinases are members of the Src family (Src, Lck, Yes, Fyn, Lyn, Blk, Fgr) and Abl kinase.[1] A significant off-target kinase with high affinity is ALK2 (Activin receptor-like kinase 2).[3][4] Other notable off-targets include RIPK2 and TNIK.[4]
Q3: How can I minimize the impact of off-target effects in my experiments?
To minimize the influence of off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that inhibits your primary target.
-
Employ orthogonal approaches, such as using a second, structurally distinct inhibitor for your target kinase or using genetic methods (siRNA, shRNA, CRISPR) to validate your findings.
-
Be aware of the known off-target profile and consider if these off-targets are expressed and functional in your experimental system.
Q4: What is a suitable starting concentration for this compound in a kinase assay?
Based on its potent, low nanomolar IC50 values for Src family kinases, a good starting point for a dose-response curve would be in the range of 1 nM to 10 µM.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol provides a general framework for determining the IC50 of this compound against a target kinase using a TR-FRET assay format. Specific reagent concentrations and incubation times may need to be optimized for your particular kinase and substrate.
Materials:
-
This compound
-
Target Kinase
-
Biotinylated Substrate Peptide
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC)
-
Low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the substrate and ATP solution (prepared in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of the kinase solution (in kinase assay buffer) to each well.
-
-
Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60-120 minutes).
-
Reaction Termination and Detection:
-
Add 10 µL of the stop/detection solution containing the Europium-labeled antibody and Streptavidin-conjugated acceptor to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- 5. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Saracatinib-d3 Dosage for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Saracatinib-d3 dosage to minimize toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a deuterated form of Saracatinib (B1683781) (AZD0530), an orally bioavailable small molecule that acts as a dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] Its primary mechanism of action is to compete with ATP for the binding site on these kinases, thereby inhibiting their activity and downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[3][4]
Q2: What are the most common toxicities observed with Saracatinib administration in preclinical and clinical studies?
A2: The most frequently reported toxicities associated with Saracatinib include:
-
Hematological: Anemia, neutropenia, and thrombocytopenia (cytopenia).[2][5]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia.[2][6]
-
Pulmonary: Dyspnea, cough, and in some cases, more severe pulmonary events like interstitial infiltrates.[7][8]
-
Hepatic: Increased aspartate aminotransferase (AST) and alanine (B10760859) transaminase (ALT) levels.[2][9]
-
Dermatological: Skin rash.[6]
Q3: What are the recommended starting doses for Saracatinib in preclinical and clinical research?
A3: Dosing recommendations vary significantly depending on the research context:
-
Clinical Trials (Cancer): Phase I studies have established a maximum tolerated dose (MTD) of 175 mg once daily.[5][10] Dose-escalation studies have explored ranges from 50 mg to 250 mg daily.[5]
-
Clinical Trials (Alzheimer's Disease): Doses ranging from 50 mg to 125 mg once daily have been evaluated and were generally well-tolerated.[2][11]
-
Preclinical (Rodent Models): Doses can range from 5 mg/kg to 25 mg/kg per day, administered orally. The specific dose depends on the animal model and the therapeutic indication being studied.
Q4: How can I monitor for and manage Saracatinib-induced toxicities in my experiments?
A4: A proactive monitoring and management strategy is crucial. This includes:
-
Regular Monitoring: Conduct regular complete blood counts (CBCs) to monitor for hematological toxicities, serum biochemistry to assess liver function, and monitor for clinical signs of distress in animal models.
-
Dose Reduction: If significant toxicities (e.g., Grade 3 or higher) are observed, a dose reduction is a common management strategy. In clinical trials, dose levels have been reduced to 125 mg/day and 100 mg/day from a 175 mg/day starting dose.[12]
-
Supportive Care: For gastrointestinal side effects, antiemetic and antidiarrheal agents may be administered.
Troubleshooting Guides
Issue 1: Unexpectedly High In Vitro Cytotoxicity at Low this compound Concentrations
-
Question: I'm observing significant cell death in my in vitro assays at concentrations much lower than reported in the literature. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to Src/Abl inhibition. Ensure the cell line's dependency on these pathways is well-characterized.
-
Compound Stability and Solubility: this compound may precipitate out of solution in your culture medium, leading to inconsistent and artificially high local concentrations. Visually inspect for precipitation and consider using a lower percentage of DMSO in your final dilution.
-
Assay Interference: The compound may interfere with the readout of your viability assay (e.g., chemical reduction of MTT reagent). Run a cell-free control with the compound and assay reagents to rule this out.[7]
-
Off-Target Effects: At higher concentrations, off-target kinase inhibition can contribute to cytotoxicity.
-
Issue 2: Inconsistent Efficacy or Toxicity in Animal Studies
-
Question: I'm seeing high variability in tumor growth inhibition or toxicity among animals in the same treatment group. What are the potential reasons?
-
Answer:
-
Drug Formulation and Administration: Ensure consistent formulation and accurate oral gavage technique. Inconsistent administration can lead to significant variations in drug exposure.
-
Animal Health Status: Underlying health issues in individual animals can affect drug metabolism and sensitivity. Ensure all animals are healthy and of a consistent age and weight at the start of the study.
-
Pharmacokinetics: Saracatinib has a half-life of approximately 40 hours in humans, leading to drug accumulation with daily dosing.[5][10] Inconsistent dosing schedules can lead to variable trough levels and, consequently, variable efficacy and toxicity.
-
Quantitative Data Summary
Table 1: Saracatinib Dose Levels and Observed Toxicities in Clinical Trials
| Dose Level (Human) | Indication | Common Adverse Events (Grade ≥3) | Reference(s) |
| 50 mg/day | Advanced Solid Tumors | Anemia, Diarrhea, Asthenia | [5][10] |
| 100 mg/day | Alzheimer's Disease | Mild to moderate diarrhea, headache, fatigue, nausea | [11] |
| 125 mg/day | Advanced Solid Tumors | Anemia, Diarrhea, Asthenia | [5][10] |
| 175 mg/day | Advanced Solid Tumors | Anemia, Diarrhea, Asthenia | [5][10] |
| 200 mg/day | Advanced Solid Tumors | Febrile Neutropenia, Dyspnea | [12] |
| 250 mg/day | Advanced Solid Tumors | Leukopenia, Renal Failure, Septic Shock, Asthenia | [12] |
Table 2: Preclinical Dosing of Saracatinib and Associated Observations
| Animal Model | Dose Range (mg/kg/day) | Key Observations | Reference(s) |
| Mouse (Colorectal Cancer Xenograft) | 25, 50 | Dose-dependent tumor growth inhibition | |
| Rat (Neuropathic Pain Model) | 5, 10, 20 | Attenuation of mechanical allodynia | |
| Mouse (Pulmonary Fibrosis Model) | 10, 30 | Reduction in lung fibrosis markers |
Detailed Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in Mice
-
Blood Collection:
-
Complete Blood Count (CBC) Analysis:
-
Analyze the whole blood sample using an automated hematology analyzer (e.g., Siemens ADVIA 2120) within one hour of collection.[13] If immediate analysis is not possible, samples can be stored at 2-8°C for up to 8 hours.[14]
-
Key parameters to analyze include: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.
-
-
Data Interpretation:
-
Compare the CBC parameters of this compound treated mice to those of vehicle-treated control mice.
-
A significant decrease in WBC, RBC, HGB, HCT, or PLT counts indicates potential hematological toxicity.
-
Protocol 2: Assessment of Pulmonary Toxicity in Rodents (Bronchoalveolar Lavage)
-
Animal Preparation:
-
Terminally anesthetize the mouse or rat via intraperitoneal injection of a suitable anesthetic (e.g., Avertin).[15]
-
Expose the trachea through a midline cervical incision.
-
-
Bronchoalveolar Lavage (BAL) Procedure:
-
Make a small incision in the trachea and insert a cannula or a 21-gauge lavage tube.[15][16]
-
Secure the cannula with a suture.
-
Instill 1 mL of sterile, cold phosphate-buffered saline (PBS) with 0.1 mM EDTA into the lungs via a syringe connected to the cannula.[15]
-
Gently aspirate the fluid and collect it in a fresh tube on ice.[15][17]
-
Repeat the instillation and aspiration process two more times, pooling the collected BAL fluid.
-
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
-
-
Data Interpretation:
-
An increase in the total cell count, particularly neutrophils and lymphocytes, in the BAL fluid of treated animals compared to controls can indicate drug-induced lung inflammation.
-
Protocol 3: Assessment of Hepatic Toxicity in Preclinical Studies
-
Serum Collection:
-
Collect whole blood from animals as described in Protocol 1.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at approximately 5000 x g for 3-5 minutes to separate the serum.[18]
-
-
Biochemical Analysis:
-
Use an automated clinical chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum.[19]
-
-
Data Interpretation:
-
A significant elevation in serum ALT and AST levels in the this compound treated group compared to the vehicle control group is indicative of potential hepatotoxicity.
-
Mandatory Visualizations
Caption: this compound inhibits Src and Abl kinase signaling pathways.
Caption: Workflow for in vivo toxicity assessment of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aromatase inhibition plus/minus Src inhibitor saracatinib (AZD0530) in advanced breast cancer therapy (ARISTACAT): a randomised phase II study | springermedizin.de [springermedizin.de]
- 7. benchchem.com [benchchem.com]
- 8. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of saracatinib (AZD0530), an oral SRC-inhibitor for the treatment of patients with hormone receptor-negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I safety, pharmacokinetics, and inhibition of SRC activity study of saracatinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase Ib multiple ascending dose study of the safety, tolerability, and central nervous system availability of AZD0530 (saracatinib) in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Study of Saracatinib (AZD0530) for Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. content.ilabsolutions.com [content.ilabsolutions.com]
- 15. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 17. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SOP Biochemistry | PDF [scribd.com]
- 19. SOP for Biochemical Analysis in Preclinical Studies – SOP Guide for Pharma [pharmasop.in]
Technical Support Center: Overcoming Saracatinib-d3 Resistance in Tumor Xenografts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Saracatinib-d3, particularly the emergence of drug resistance in tumor xenografts.
Frequently Asked Questions (FAQs)
Q1: What is Saracatinib (B1683781) and what is its primary mechanism of action?
A1: Saracatinib (AZD0530) is a potent, orally available small molecule inhibitor that functions as a dual-specific inhibitor of Src and Abl tyrosine kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and invasion. By inhibiting Src and Abl, Saracatinib aims to disrupt these oncogenic processes in cancer cells.[2][3]
Q2: What are the known mechanisms of resistance to Saracatinib?
A2: Resistance to Saracatinib can develop through various mechanisms, including:
-
Activation of bypass signaling pathways: Upregulation of alternative signaling cascades, such as the MAPK and PI3K/Akt/mTOR pathways, can compensate for the inhibition of Src signaling.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like ABCB1 (also known as P-glycoprotein), can actively pump Saracatinib out of the cancer cells, reducing its intracellular concentration and efficacy.[4]
-
Genetic alterations: Mutations in the Src kinase domain or other downstream signaling molecules can prevent Saracatinib from binding effectively to its target.
-
Phenotypic changes: Cancer cells may undergo an epithelial-to-mesenchymal transition (EMT), adopting a more invasive and drug-resistant phenotype.[5]
Q3: What are the first signs of Saracatinib resistance in a tumor xenograft model?
A3: The primary indicator of resistance is a slowdown or cessation of tumor regression, followed by tumor regrowth despite continuous this compound administration. This is often observed after an initial period of positive response to the treatment. Other signs may include changes in tumor morphology and increased expression of resistance-associated biomarkers.
Q4: Is this compound resistance reversible?
A4: In some preclinical models, resistance can be overcome by employing combination therapies that target the identified resistance mechanisms. For example, combining Saracatinib with inhibitors of the MAPK or PI3K pathways has shown promise in resensitizing resistant tumors.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when tumor xenografts develop resistance to this compound.
| Problem | Potential Cause | Recommended Solution |
| Tumor regrowth after initial response | Development of acquired resistance. | 1. Confirm Resistance: Perform molecular analysis (Western blot, IHC, or RNA-seq) on tumor biopsies to identify potential resistance mechanisms (e.g., p-ERK, p-Akt upregulation, ABCB1 expression).2. Implement Combination Therapy: Based on the identified mechanism, introduce a second agent. For MAPK pathway activation, consider a MEK inhibitor. For PI3K pathway activation, a PI3K or mTOR inhibitor may be effective.[6]3. Dose Escalation/Schedule Modification: Cautiously evaluate a higher dose of this compound or a different dosing schedule, though this is often less effective for acquired resistance. |
| High variability in tumor response within the same treatment group | Inconsistent drug bioavailability, tumor heterogeneity, or technical variability. | 1. Standardize Procedures: Ensure consistent drug formulation, administration route, and timing. Standardize tumor cell implantation techniques to minimize variability in initial tumor size.2. Monitor Drug Levels: If possible, measure this compound levels in plasma to ensure consistent exposure across animals.3. Increase Sample Size: A larger cohort of animals can help to statistically manage inherent biological variability. |
| No initial tumor response (Primary Resistance) | The tumor model may have intrinsic resistance to Src inhibition. | 1. Characterize the Xenograft Model: Analyze the baseline expression and activation of Src and downstream signaling pathways (e.g., MAPK, PI3K/Akt) in the tumor cells before treatment. High basal activation of bypass pathways may indicate intrinsic resistance.2. Consider Alternative Models: Select a different cell line for xenograft that has been shown to be sensitive to Src inhibition.3. Prophylactic Combination Therapy: Initiate treatment with a combination therapy from the outset, targeting both Src and a potential bypass pathway. |
| Unexpected Toxicity or Weight Loss | Off-target effects of this compound or the combination agent, or issues with drug formulation/vehicle. | 1. Dose De-escalation: Reduce the dose of this compound or the combination agent.2. Evaluate Vehicle Toxicity: Run a control group with just the vehicle to rule out its contribution to toxicity.3. Monitor Animal Health Closely: Implement a more frequent and detailed monitoring schedule for animal well-being, including body weight, food and water intake, and clinical signs of distress. |
Experimental Protocols
Protocol for Establishing a this compound Resistant Tumor Xenograft Model
This protocol describes a general method for developing this compound resistance in a previously sensitive tumor xenograft model.
Materials:
-
Cancer cell line known to be initially sensitive to Saracatinib.
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% HPMC + 0.1% Tween 80 in water).
-
Standard cell culture and animal handling equipment.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cancer cells into the flank of the immunocompromised mice.
-
-
Initial Treatment Phase:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose known to be effective in the sensitive model (e.g., 25-50 mg/kg, daily).
-
Monitor tumor growth and animal well-being regularly.
-
-
Induction of Resistance:
-
Continue daily treatment with this compound.
-
Tumors that initially respond and then begin to regrow are considered to have acquired resistance.
-
Once a tumor shows consistent regrowth, it can be excised.
-
-
Propagation of Resistant Tumors:
-
The excised resistant tumor can be serially passaged in new cohorts of mice to establish a stable this compound resistant xenograft line.
-
Alternatively, the resistant tumor tissue can be dissociated to establish a resistant cell line in vitro for further characterization.
-
Protocol for Evaluating Combination Therapy to Overcome Resistance
This protocol outlines the evaluation of a combination therapy in a this compound resistant xenograft model.
Materials:
-
Established this compound resistant tumor xenograft model.
-
This compound.
-
Combination agent (e.g., MEK inhibitor, PI3K inhibitor).
-
Appropriate vehicles for both drugs.
Procedure:
-
Tumor Implantation and Growth:
-
Implant the this compound resistant tumor fragments or cells into new cohorts of mice.
-
Allow tumors to grow to a predetermined size (e.g., 150-250 mm³).
-
-
Treatment Groups:
-
Randomize mice into the following treatment groups:
-
Vehicle control.
-
This compound alone.
-
Combination agent alone.
-
This compound + Combination agent.
-
-
-
Drug Administration and Monitoring:
-
Administer the drugs according to their optimal dosing schedule and route.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise tumors for downstream analysis, including:
-
Western Blotting: To assess the phosphorylation status of key signaling proteins (e.g., Src, ERK, Akt).
-
Immunohistochemistry (IHC): To examine the expression and localization of biomarkers in the tumor tissue.
-
RNA Sequencing: To identify global changes in gene expression associated with the treatment response.
-
-
Data Presentation
Table 1: In Vivo Efficacy of Saracatinib in Combination with Chemotherapeutic Agents
| Cancer Type | Xenograft Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer | NCI-N87 | Saracatinib + 5-FU | Saracatinib: 50 mg/kg, daily, p.o.5-FU: 50 mg/kg, weekly, i.p. | Synergistic effect observed | [2][3] |
| Ovarian Cancer (Fulvestrant-resistant) | PEO1-FulvR | Saracatinib + Fulvestrant | Not specified in abstract | Significantly greater than monotherapy | [7] |
| Multidrug-Resistant Cancer | HeLa/v200 (ABCB1 overexpressing) | Saracatinib + Paclitaxel | Saracatinib: 25 mg/kgPaclitaxel: 18 mg/kg | Significantly enhanced Paclitaxel efficacy | [4] |
Table 2: IC50 Values of Saracatinib in Sensitive and Resistant Cell Lines
| Cell Line | Description | Saracatinib IC50 (µM) | Reference |
| SNU216 | Gastric Cancer (sensitive) | < 1 | [3] |
| NCI-N87 | Gastric Cancer (sensitive) | < 1 | [3] |
| MHCC97L | Hepatocellular Carcinoma (sensitive) | 4.81 ± 0.57 | [8] |
| MHCC97L-Src | Saracatinib-resistant HCC | Not specified, but significantly higher | [8] |
| HeLa/v200 | ABCB1 overexpressing | Not applicable (used to potentiate other drugs) | [4] |
Visualizations
Caption: this compound inhibits Src and Abl kinases.
Caption: Mechanisms of resistance to Saracatinib.
Caption: Workflow for studying Saracatinib resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Saracatinib-d3 Experimental Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Saracatinib-d3 in their experiments. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a deuterated form of Saracatinib, a potent inhibitor of Src and Abl kinases. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), this compound is typically used as an internal standard (IS). Because it is chemically identical to Saracatinib but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with Saracatinib during chromatography but can be distinguished by the mass spectrometer. This allows for accurate quantification of Saracatinib in biological samples by correcting for variability in sample preparation and instrument response.
Q2: We are observing high variability in our Saracatinib quantification. What are the potential sources of this variability?
A2: High variability in quantification can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Sample Preparation: Inconsistent extraction efficiency, pipetting errors, or sample degradation.
-
Internal Standard Addition: Inaccurate or inconsistent spiking of this compound into samples.
-
Matrix Effects: Interference from components in the biological matrix (e.g., plasma, tissue homogenate) that can suppress or enhance the ionization of the analyte or internal standard.
-
LC-MS/MS System Performance: Issues with the autosampler, pump, column, or mass spectrometer can lead to inconsistent results.
-
Data Processing: Inconsistent peak integration or incorrect application of calibration curves.
Q3: How can we minimize matrix effects in our LC-MS/MS analysis?
A3: Matrix effects can be a significant source of irreproducibility. To minimize them:
-
Optimize Sample Preparation: Employ a more rigorous extraction method like solid-phase extraction (SPE) instead of a simple protein precipitation to remove more interfering components.
-
Chromatographic Separation: Improve the chromatographic method to separate Saracatinib and this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope Labeled Internal Standard: The use of this compound is already a key step in mitigating matrix effects, as it is expected to be affected similarly to the unlabeled analyte.
Troubleshooting Guides
Guide 1: Inconsistent Peak Areas for this compound (Internal Standard)
| Symptom | Potential Cause | Recommended Action |
| Drifting IS Peak Area | Instability of the reconstituted sample in the autosampler. | Investigate the stability of this compound in the final solvent over the typical analysis time. Consider using a cooled autosampler. |
| No IS Peak Detected | Failure to add the internal standard. Pipetting error. | Review the standard operating procedure (SOP) for sample preparation. Ensure proper training of personnel. |
| Low IS Peak Area in All Samples | Incorrect concentration of the IS spiking solution. Degradation of the IS stock solution. | Prepare a fresh IS stock and spiking solution. Verify the concentration of the new solutions. |
| Erratic IS Peak Area Across a Batch | Inconsistent sample preparation (e.g., variable extraction recovery). Autosampler injection inconsistency. | Review and optimize the sample extraction procedure. Perform autosampler performance checks. |
Guide 2: Poor Peak Shape for Saracatinib and this compound
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Active sites on the analytical column. Sample solvent incompatible with the mobile phase. | Use a column with end-capping. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample. |
| Split Peaks | Clogged frit or void in the analytical column. | Replace the column. If the problem persists, investigate the sample for particulates. |
Experimental Protocols
A well-defined experimental protocol is critical for reproducibility. Below is a generalized methodology for the quantification of Saracatinib in plasma using this compound as an internal standard.
Bioanalytical Method for Saracatinib Quantification in Plasma
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for Saracatinib and this compound |
Visualizations
Caption: General workflow for Saracatinib quantification.
Caption: Simplified Saracatinib signaling pathway inhibition.
Technical Support Center: Cell Viability Assays for Saracatinib-d3 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Saracatinib-d3 in cell viability assays. These resources are designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Saracatinib is a dual kinase inhibitor that primarily targets Src family kinases (SFKs) and Bcr-Abl tyrosine kinases.[1] It participates in signaling pathways that regulate a wide range of cellular processes, including cell growth, proliferation, migration, and survival.[2] By inhibiting these kinases, Saracatinib can block downstream signaling pathways that are often hyperactivated in cancer cells, leading to reduced cell viability and induction of apoptosis.[3][4] The "-d3" designation indicates that this is a deuterated version of Saracatinib, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling is often used in pharmacokinetic studies but the fundamental mechanism of action against its target kinases remains the same.
Q2: Which cell viability assays are most suitable for assessing the cytotoxic effects of this compound?
A2: The choice of assay depends on the specific research question. For assessing overall metabolic activity and cell viability, colorimetric assays like MTT, XTT, or MTS are commonly used.[5][6][7] To specifically investigate the induction of apoptosis, flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are highly recommended.[8][9] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Q3: I am observing high variability in my MTT assay results. What could be the cause?
A3: High variability in MTT assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability. Ensure a homogeneous cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[10]
-
Compound Precipitation: this compound, like other small molecules, may precipitate at higher concentrations in culture media. Visually inspect your wells for any signs of precipitation.
-
Incomplete Solubilization of Formazan (B1609692): In MTT assays, it is crucial to ensure the complete dissolution of the purple formazan crystals before measuring the absorbance.[5][11]
Q4: My IC50 value for this compound is inconsistent between experiments. What are the potential reasons?
A4: Inconsistent IC50 values can be due to:
-
Cell Passage Number and Health: The sensitivity of cells to a drug can change with increasing passage number. It is important to use cells within a consistent and low passage range.
-
Variations in Cell Density: The initial number of cells seeded can influence the calculated IC50 value.
-
Differences in Incubation Time: The duration of drug exposure will directly impact the observed cytotoxicity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with the compound or affect cell growth rates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low signal or no response in MTT/XTT assay | 1. Cell density is too low.2. Incubation time with the compound is too short.3. The compound is not cytotoxic to the chosen cell line. | 1. Optimize cell seeding density.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Verify the expression of Saracatinib targets (e.g., Src kinases) in your cell line. |
| High background in Annexin V/PI assay | 1. Excessive centrifugation speed or harsh cell handling leading to mechanical cell damage.2. Contamination of cell culture. | 1. Optimize cell harvesting and washing steps. Use lower centrifugation speeds.2. Regularly check cell cultures for contamination. |
| U-shaped dose-response curve in viability assays | 1. Compound precipitation at high concentrations interfering with optical readings.2. Direct chemical reduction of the assay reagent by the compound at high concentrations.[12] | 1. Visually inspect for precipitates. Test a lower and wider concentration range.2. Run a cell-free control with the compound and the assay reagent to check for direct interaction. |
| Annexin V positive, PI negative population (early apoptosis) is very small | 1. The chosen time point for analysis is too late, and most cells have progressed to late apoptosis/necrosis.2. The concentration of this compound is too high, causing rapid cell death. | 1. Perform a time-course experiment to identify the optimal window for detecting early apoptosis.2. Test a range of this compound concentrations. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[6]
Materials:
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.[11]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5][14]
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[8]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include a vehicle-treated negative control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Quantitative Data Summary
Table 1: Representative IC50 Values for Saracatinib in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| C2C12 (caALK2) | Myoblast | 14 |
| C2C12 (caALK1) | Myoblast | 25 |
| C2C12 (caALK3) | Myoblast | 140 |
| Data is for Saracatinib and serves as a reference. IC50 values for this compound are expected to be similar but should be determined experimentally.[15] |
Table 2: Expected Outcomes of Annexin V/PI Staining after this compound Treatment
| Cell Population | Untreated Control (%) | This compound Treated (%) |
| Viable (Annexin V- / PI-) | >95 | Decreased |
| Early Apoptotic (Annexin V+ / PI-) | <5 | Increased |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | <1 | Increased |
| Expected trends in a cell line sensitive to this compound. |
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General workflow for cytotoxicity assessment.
References
- 1. Saracatinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating side effects of Saracatinib-d3 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saracatinib-d3 in animal models. The information is designed to help mitigate potential side effects and ensure the welfare of experimental animals.
Frequently Asked Questions (FAQs)
Q1: What is Saracatinib (B1683781) and how does it work?
Saracatinib (also known as AZD0530) is an investigational drug that functions as a dual kinase inhibitor, primarily targeting Src family kinases (SFKs) such as Src, Fyn, Lck, and c-Yes, as well as Bcr-Abl tyrosine kinase.[1][2][3][4] By inhibiting these kinases, Saracatinib can modulate cellular processes involved in cell growth, proliferation, migration, and invasion.[2][3] Its mechanism of action is being explored in various disease models, including cancer, neurodegenerative diseases like Alzheimer's, and pulmonary fibrosis.[1][3][5]
Q2: What are the common side effects of Saracatinib observed in animal models?
The side effects of Saracatinib in animal models appear to be dose-dependent. High doses have been associated with weight loss and increased mortality in some studies.[6] However, other studies using moderate doses did not report significant adverse effects on neonatal growth.[7] In a study on a rat model of diisopropylfluorophosphate (DFP)-induced neurotoxicity, a daily dose of 20 mg/kg was well-tolerated, whereas a higher dose of 25 mg/kg twice daily resulted in increased weight loss and mortality.[6] It is crucial to carefully select the dose and monitor the animals closely.
Q3: Are there established methods to mitigate Saracatinib-induced side effects in animals?
Yes, several strategies can be employed to mitigate the side effects of Saracatinib in animal models:
-
Dose Optimization: Using the lowest effective dose is critical. Studies suggest that tapering the dose over a long-term treatment regimen may help minimize adverse effects.[8][9]
-
Alternative Administration Route: Incorporating Saracatinib into the diet ("SAR-in-Diet") instead of daily oral gavage has been shown to reduce handling stress on the animals.[8][9][10] This method can lead to more stable serum and brain concentrations of the drug.[8][9]
-
Close Monitoring: Regular monitoring of animal body weight, food and water intake, and general clinical signs is essential to detect and manage any potential side effects promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Weight Loss | High dosage of Saracatinib. | Reduce the daily dosage. Consider a tapering dose regimen for long-term studies.[8][9] If using oral gavage, switch to in-diet administration to reduce stress.[8][9][10] Ensure adequate access to food and water. |
| Increased Mortality | Toxicity due to high dosage. | Immediately reassess the dosage. A study in a rat model indicated that 20 mg/kg/day was better tolerated than 25 mg/kg twice daily.[6] |
| Reduced Food Intake | Potential gastrointestinal discomfort, a known side effect in humans.[7] | Consider formulating the drug into a more palatable diet. Monitor food consumption closely. The "SAR-in-Diet" approach may help normalize intake over time.[8][9][10] |
| Stress-Related Behaviors (in response to handling) | Repeated oral gavage. | Switch to the "SAR-in-Diet" administration method to minimize animal handling and associated stress.[8][9] |
Quantitative Data Summary
Table 1: Effect of "SAR-in-Diet" on Food Consumption and Body Weight in Sprague Dawley Rats
| Parameter | Regular Diet | SAR-in-Diet | Reference |
| Daily Food Consumption ( g/day ) | 18.50 ± 0.5 | 16.82 ± 0.6 | [8][10] |
| Daily Weight Gain ( g/day ) | 2.83 ± 0.2 | 2.63 ± 0.5 | [8][10] |
Table 2: Saracatinib Plasma Concentrations in Rats at Different Doses (7-Day Treatment)
| Dose (mg/kg/day) | Mean Plasma Concentration (ng/mL) | Reference |
| 2 | ~10 | [11] |
| 5 | ~50 | [11] |
| 20 | ~200 | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of Saracatinib in Diet ("SAR-in-Diet")
This protocol is adapted from studies demonstrating a less stressful alternative to oral gavage.[8][9][12][13]
-
Dose Calculation: Determine the target dose in mg/kg of body weight. Based on the average daily food consumption of the specific animal model, calculate the required concentration of Saracatinib in the feed (e.g., in ppm or mg/kg of chow).
-
Preparation of Medicated Chow:
-
Dissolve the calculated amount of Saracatinib in a suitable solvent (e.g., a mixture of sterile water with a small amount of DMSO and Tween 80 to aid solubility).
-
Thoroughly mix the Saracatinib solution with the powdered standard rodent chow until a homogenous mixture is achieved.
-
Allow the solvent to evaporate completely in a fume hood.
-
The medicated chow can then be provided to the animals.
-
-
Stability: Saracatinib has been shown to be stable in solution and in-diet at room temperature for over 4 weeks.[8][9][10]
-
Monitoring: Monitor the daily food intake to ensure the animals are receiving the intended dose. Body weight should be recorded regularly.
Protocol 2: Tapering Dosing Regimen
For long-term studies, a tapering dosing regimen may mitigate potential cumulative toxicity.[8][9]
-
Initial Dosing: Start with the determined effective dose for the initial phase of the experiment (e.g., for the first 7 days).
-
Dose Reduction: Gradually reduce the concentration of Saracatinib in the diet at predefined intervals. For example, a study in rats utilized a tapering regimen with concentrations of 260 ppm, 210 ppm, 160 ppm, and 50 ppm over several weeks.[8][9]
-
Monitoring: Continuously monitor the animals for any signs of adverse effects and for the continued efficacy of the treatment. Adjust the tapering schedule as needed based on these observations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Saracatinib inhibits the Src signaling pathway.
Caption: Workflow for mitigating Saracatinib side effects.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. Saracatinib - Wikipedia [en.wikipedia.org]
- 4. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. atsjournals.org [atsjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare [frontiersin.org]
- 10. Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diet-incorporated saracatinib, a Src tyrosine kinase inhibitor, counteracts diisopropylfluorophosphate (DFP)-induced chronic neurotoxicity in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diet-incorporated saracatinib, a Src tyrosine kinase inhibitor, counteracts diisopropylfluorophosphate (DFP)-induced chronic neurotoxicity in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Saracatinib-d3 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Saracatinib-d3. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is the deuterium-labeled analog of Saracatinib (also known as AZD0530). Saracatinib is a potent dual inhibitor of the Src and Bcr-Abl tyrosine kinases.[1][2] In research, this compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Saracatinib in biological samples like plasma.[3][4] The stable isotope label allows it to be distinguished from the unlabeled drug by the mass spectrometer, correcting for variability during sample preparation and analysis.[5][6]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound, supplied as a crystalline solid, should be stored at -20°C.[7] Under these conditions, it is stable for at least four years.[7]
Q3: How should I prepare stock solutions of this compound?
Stock solutions can be prepared by dissolving the solid compound in an appropriate organic solvent. It is recommended to purge the solvent with an inert gas before preparing the solution.[7] Saracatinib is soluble in DMSO (up to 100 mg/mL) and ethanol (B145695) (up to 100 mM).[8]
Q4: What is the stability of this compound in aqueous solutions?
Saracatinib has limited solubility in aqueous buffers.[7] It is strongly recommended not to store aqueous solutions for more than one day .[7] For experiments requiring an aqueous buffer, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice to the final concentration immediately before use.[7]
Q5: What are the known degradation pathways for Saracatinib?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low signal intensity in LC-MS analysis | Degradation of this compound in solution. | Prepare fresh stock solutions in a suitable organic solvent like DMSO or ethanol. Avoid storing aqueous solutions for more than a day.[7] If aqueous solutions are necessary, prepare them immediately before use by diluting a fresh DMSO stock. |
| Adsorption to container surfaces. | Use low-adsorption vials (e.g., polypropylene (B1209903) or silanized glass) for storing solutions, especially at low concentrations. | |
| Improper storage of solid compound. | Ensure the solid form of this compound is stored tightly sealed at -20°C to prevent degradation from moisture and temperature fluctuations.[7] | |
| Appearance of unexpected peaks in chromatogram | Degradation of the compound. | This could indicate the presence of degradation products. Potential degradation pathways include oxidation and hydrolysis. Ensure proper storage and handling to minimize degradation. Use of antioxidants might be considered for solutions, but their compatibility must be verified. |
| Contamination of the solvent or system. | Use high-purity, LC-MS grade solvents for all preparations. Run a blank injection of the solvent to check for system contamination. | |
| Poor solubility in aqueous buffers | Intrinsic low aqueous solubility of Saracatinib. | Saracatinib is sparingly soluble in aqueous buffers.[7] To achieve the desired concentration, first dissolve the compound in DMSO at a higher concentration, and then dilute it into the aqueous buffer with vigorous mixing.[7] Be aware that precipitation may occur at higher aqueous concentrations. |
| Variability in quantification results | Degradation during sample processing. | Keep samples on ice or at a controlled low temperature during processing to minimize potential enzymatic or chemical degradation. |
| Matrix effects in biological samples. | As a stable isotope-labeled internal standard, this compound is designed to compensate for matrix effects.[3][4] However, significant ion suppression or enhancement can still be a factor. Optimize sample clean-up procedures (e.g., protein precipitation, solid-phase extraction) to minimize matrix interferences. |
Quantitative Data Summary
While specific quantitative data from forced degradation studies on this compound is limited in publicly available literature, the following table summarizes the known solubility and stability information.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | ≥ 27.1 mg/mL (up to 100 mg/mL reported) | [8][11] |
| Ethanol | Soluble to 100 mM | ||
| 1:1 DMSO:PBS (pH 7.2) | Approx. 0.5 mg/mL | [7] | |
| Water | Insoluble | [8] | |
| Long-Term Stability (Solid) | -20°C | ≥ 4 years | [7] |
| Short-Term Stability (Aqueous Solution) | Room Temperature | Not recommended for more than one day | [7] |
Experimental Protocols
Protocol: Stability Assessment of this compound in a DMSO Stock Solution
This protocol outlines a method to assess the short-term stability of a this compound stock solution in DMSO at room temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound solid.
-
Dissolve it in high-purity, anhydrous DMSO to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Time 0):
-
Immediately after preparation, dilute an aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a working concentration suitable for LC-MS analysis (e.g., 100 ng/mL).
-
Inject the diluted sample into a validated LC-MS/MS system.
-
Record the peak area of the this compound parent ion. This will serve as the baseline (100% integrity).
-
-
Incubation:
-
Store the remaining stock solution in a tightly sealed vial at room temperature (e.g., 25°C), protected from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24, 48, 72 hours, and 1 week), take an aliquot of the stock solution.
-
Perform the same dilution and LC-MS/MS analysis as described in step 2.
-
Record the peak area for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area at Time 0.
-
A decrease in the main peak area and/or the appearance of new peaks would indicate degradation.
-
Visualizations
Signaling Pathway
Caption: Saracatinib inhibits the Src kinase signaling pathway.
Experimental Workflow
References
- 1. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03154F [pubs.rsc.org]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Enhancing Saracatinib-d3 Efficacy with Nanoparticle Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saracatinib-d3 nanoparticle formulations. The information is designed to address specific experimental challenges and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Saracatinib (also known as AZD0530) is a potent, orally available, dual inhibitor of Src family kinases (SFKs) and Abl kinase.[1] The deuterated version, this compound, is often used as an internal standard in pharmacokinetic studies. Its primary mechanism of action involves the inhibition of tyrosine kinases, which are crucial enzymes in cellular signal transduction pathways that regulate cell proliferation, survival, migration, and invasion.[1][2] By inhibiting Src and Abl kinases, Saracatinib can disrupt oncogenic signaling and has been investigated in various cancers and other diseases.[1]
Q2: Why is nanoparticle delivery beneficial for this compound?
A2: Saracatinib, like many tyrosine kinase inhibitors, is a hydrophobic molecule, which can lead to poor aqueous solubility and limited bioavailability.[3][4] Nanoparticle-based drug delivery systems can address these challenges by:
-
Enhancing solubility and bioavailability: Encapsulating hydrophobic drugs in nanoparticles can improve their dispersion in aqueous environments, potentially leading to better absorption and bioavailability.[3]
-
Enabling targeted delivery: Nanoparticles can be functionalized with targeting ligands to direct the drug to specific tissues or cells, such as tumor sites, which can increase efficacy and reduce off-target side effects.[5]
-
Providing controlled release: Nanoparticle formulations can be designed to release the encapsulated drug in a sustained manner, which can maintain therapeutic drug concentrations over a longer period and reduce the frequency of administration.[6]
-
Protecting the drug from degradation: The nanoparticle matrix can protect the drug from premature degradation in the biological environment.
Q3: What types of nanoparticles are suitable for this compound delivery?
A3: Given the hydrophobic nature of Saracatinib, several types of nanoparticles are suitable for its encapsulation. These include:
-
Polymeric nanoparticles: Made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), these are widely used for encapsulating hydrophobic drugs.[7]
-
Lipid-based nanoparticles: This category includes liposomes and solid lipid nanoparticles (SLNs), which are well-suited for delivering hydrophobic molecules due to their lipidic composition.[8]
-
Protein-based nanoparticles: Nanoparticles made from proteins like albumin can also be used to carry hydrophobic drugs.[3]
The choice of nanoparticle will depend on the specific experimental goals, such as the desired release profile and targeting strategy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound loaded nanoparticles.
Issue 1: Low Drug Loading or Encapsulation Efficiency
Q: My this compound loading into the nanoparticles is consistently low. What are the possible causes and how can I improve it?
A: Low drug loading is a common challenge when working with hydrophobic drugs. Here are some potential causes and troubleshooting steps:
-
Poor drug solubility in the organic solvent: The drug must be fully dissolved in the organic phase during nanoparticle preparation.
-
Solution: Try a different organic solvent in which Saracatinib has higher solubility. Common solvents for nanoprecipitation and emulsion methods include acetone, acetonitrile, and dichloromethane. Ensure you are using a sufficient volume of solvent to completely dissolve the drug.
-
-
Drug precipitation during nanoparticle formation: The drug may prematurely precipitate out of the formulation during the nanoparticle self-assembly process.
-
Solution: Optimize the mixing process. For nanoprecipitation, rapid and efficient mixing is crucial. Using a coaxial turbulent jet mixer can enhance drug loading compared to conventional bulk mixing.[5]
-
-
Drug partitioning into the aqueous phase: Although hydrophobic, some drug may still partition into the external aqueous phase, especially if the volume is large.
-
Solution: Adjust the ratio of the organic to aqueous phase. A higher concentration of the polymer and drug in the organic phase can sometimes improve encapsulation.
-
-
Incompatible polymer/lipid and drug: The interaction between the drug and the nanoparticle matrix is critical for efficient loading.
-
Solution: Experiment with different types of polymers or lipids. For example, if using PLGA, varying the lactide-to-glycolide ratio can alter the hydrophobicity of the polymer and improve drug compatibility.
-
-
Suboptimal formulation parameters: The concentrations of the polymer, drug, and surfactant can all affect drug loading.
-
Solution: Systematically vary the concentrations of each component to find the optimal formulation. A design of experiments (DoE) approach can be useful for this optimization.[9]
-
Issue 2: Nanoparticle Aggregation and Instability
Q: The nanoparticles I've formulated are aggregating over time, leading to a high polydispersity index (PDI). How can I improve their stability?
A: Nanoparticle stability is crucial for reproducible results. Aggregation can be caused by several factors:
-
Insufficient surface charge: A low zeta potential (close to neutral) can lead to particle aggregation due to weak electrostatic repulsion.
-
Solution: For polymeric nanoparticles, consider using polymers with charged end groups or incorporating a charged surfactant into the formulation. For lipid-based nanoparticles, the choice of lipids and the inclusion of charged lipids can modulate the zeta potential. A zeta potential of greater than |20| mV is generally considered to indicate good colloidal stability.[10]
-
-
Inadequate steric stabilization: If using non-ionic stabilizers, their concentration or chain length may not be sufficient to prevent aggregation.
-
Solution: Increase the concentration of the steric stabilizer (e.g., Poloxamer 188, PVA). If using a PEGylated polymer (e.g., PLGA-PEG), ensure the PEG chain length is adequate to provide a sufficient steric barrier.
-
-
High nanoparticle concentration: Concentrated nanoparticle suspensions are more prone to aggregation.
-
Solution: Work with more dilute suspensions if possible. If a high concentration is necessary, ensure that the stabilization is optimized for that concentration.
-
-
Improper storage conditions: Temperature fluctuations and freeze-thaw cycles can destabilize nanoparticle formulations.
-
Solution: Store nanoparticle suspensions at a constant temperature, typically 4°C. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose, sucrose) is a common strategy to prevent aggregation and maintain stability.[11]
-
Issue 3: Inconsistent or Unreliable In Vitro Drug Release Profile
Q: I am observing a very high initial burst release, or my release data is not reproducible. What could be wrong with my in vitro release assay?
A: In vitro release studies for hydrophobic drugs from nanoparticles can be challenging. Here are some common issues and their solutions:
-
Non-sink conditions: The concentration of the released drug in the release medium exceeds its solubility limit, which can hinder further release and lead to inaccurate data.[12]
-
Solution: Ensure sink conditions are maintained throughout the experiment. This can be achieved by using a large volume of release medium, adding a surfactant (e.g., Tween 80, SDS) to the medium to increase drug solubility, or using a method that continuously removes the released drug, such as a dialysis bag method or a flow-through cell system.[13][14][15]
-
-
Drug adsorbed to the nanoparticle surface: A high initial burst release is often due to the drug that is weakly adsorbed to the surface of the nanoparticles rather than being encapsulated.
-
Solution: Improve the washing steps after nanoparticle preparation to remove any unencapsulated or surface-adsorbed drug. Centrifugation and resuspension in fresh medium for several cycles is a common method.
-
-
Inadequate separation of nanoparticles from the release medium: During sampling, if nanoparticles are not completely separated from the supernatant, the measured drug concentration will be artificially high.
-
Solution: Use a robust separation method. For larger nanoparticles, centrifugation at a sufficiently high speed and for an adequate duration is effective. For smaller nanoparticles, ultracentrifugation or centrifugal filter devices may be necessary.[12]
-
-
Drug degradation in the release medium: The drug may not be stable in the release medium at 37°C for the duration of the study.
-
Solution: Assess the stability of this compound in the release medium under the experimental conditions. If degradation is observed, consider adding a stabilizing agent or modifying the composition of the release medium.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on nanoparticle formulations of tyrosine kinase inhibitors analogous to Saracatinib. This data can serve as a reference for expected values in your experiments.
Table 1: Polymeric Nanoparticle Formulations of Tyrosine Kinase Inhibitors
| Nanoparticle Type | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG | Ponatinib | ~100 | < 0.2 | - | ~5 | > 80 | [16] |
| PLGA | PHT-427 | 162-254 | N/A | N/A | N/A | N/A | [6] |
| PLGA-PEG | Docetaxel | ~100 | < 0.2 | N/A | up to 5.5 | N/A | [5] |
Table 2: Lipid-Based Nanoparticle Formulations of Tyrosine Kinase Inhibitors
| Nanoparticle Type | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Leukosomes (Lipid NP) | Ponatinib | ~150 | < 0.2 | ~ -20 | ~1-2 | > 90 | [17] |
| Solid Lipid Nanoparticles | Bosutinib (B1684425) | 150.73 | 0.20 | N/A | N/A | 93.56 | [18] |
| Lipid Nanoparticles | Bosutinib | 276.9 | 0.32 | N/A | N/A | 86.5 | [18] |
| HDL Nanoparticles | Bosutinib | ~10 | N/A | N/A | > 10 | N/A | [19] |
Disclaimer: The data presented above is for tyrosine kinase inhibitors structurally or functionally similar to Saracatinib. Optimal formulation parameters for this compound may vary and require experimental determination.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is a general guideline and may require optimization.
-
Preparation of the Organic Phase:
-
Dissolve 50 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) in 5 mL of acetone.
-
Add 5 mg of this compound to the polymer solution and ensure it is completely dissolved. Gentle vortexing or sonication may be used.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of a stabilizer, such as Poloxamer 188 or polyvinyl alcohol (PVA), in 10 mL of deionized water.
-
-
Nanoparticle Formation:
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase under constant magnetic stirring (e.g., 600 rpm).
-
-
Solvent Evaporation:
-
Leave the resulting nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g for 30 minutes at 4°C).
-
Discard the supernatant, which contains the unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of any residual free drug and surfactant.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, lyophilize the nanoparticles with a cryoprotectant.
-
Protocol 2: Characterization of this compound Loaded Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute an aliquot of the nanoparticle suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (particle size), PDI, and zeta potential.
-
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO, acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify the amount of this compound in the solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 3: In Vitro Drug Release Study
-
Preparation:
-
Place a known amount of this compound loaded nanoparticles (e.g., equivalent to 1 mg of the drug) into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10-14 kDa).
-
-
Release Study:
-
Immerse the sealed dialysis bag in a known volume of release medium (e.g., 50 mL of phosphate-buffered saline (PBS) pH 7.4 containing 0.5% Tween 80 to maintain sink conditions).
-
Place the setup in a shaking water bath at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Visualizations
Caption: this compound inhibits the Src and Abl signaling pathways.
Caption: Experimental workflow for nanoparticle formulation and characterization.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle encapsulation and controlled release of a hydrophobic kinase inhibitor: Three stage mathematical modeling and parametric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Central composite design enabled formulation development, optimization, and characterization of bosutinib monohydrate loaded lipid nanoparticles: Cytotoxicity studies | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. mdpi.com [mdpi.com]
- 17. Reproducible and Characterized Method for Ponatinib Encapsulation into Biomimetic Lipid Nanoparticles as a Platform for Multi-Tyrosine Kinase-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Bosutinib high density lipoprotein nanoformulation has potent tumour radiosensitisation effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Saracatinib vs. Saracatinib-d3: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Saracatinib (AZD0530) and its deuterated analog, Saracatinib-d3. While extensive in vitro data is available for Saracatinib, a potent dual inhibitor of Src and Abl kinases, publicly accessible research directly comparing its efficacy to this compound is currently limited. This document summarizes the known in vitro activity of Saracatinib and notes the absence of comparative data for this compound based on available scientific literature.
Executive Summary
Saracatinib has demonstrated significant potency in inhibiting Src family kinases and shows anti-proliferative and anti-migratory effects across a variety of cancer cell lines in vitro.[1][2][3][4] It acts by blocking the ATP-binding site of Src kinases, thereby interfering with downstream signaling pathways involved in cell motility, adhesion, invasion, and proliferation.[5]
This compound is the deuterium-labeled version of Saracatinib.[6][7] Deuteration is a strategy sometimes employed in drug development to potentially alter pharmacokinetic properties, but its impact on in vitro efficacy requires direct comparative studies. At present, no such in vitro studies comparing the efficacy of Saracatinib and this compound have been identified in the public domain. A patent has been filed for this compound for the treatment of TNF-alpha cytotoxicity, but this does not include direct comparative efficacy data with the non-deuterated form.[6][7]
In Vitro Efficacy of Saracatinib
The following tables summarize the in vitro inhibitory and anti-proliferative activities of Saracatinib from various studies.
Table 1: Inhibitory Activity of Saracatinib against various Kinases
| Target Kinase | IC50 (nM) | Assay Type |
| c-Src | 2.7 | Cell-free assay |
| c-YES | 4 | Cell-free assay |
| Fyn | 4-10 | Cell-free assay |
| Lyn | 5 | Cell-free assay |
| Blk | 11 | Cell-free assay |
| Fgr | 4-10 | Cell-free assay |
| Lck | <4 | Cell-free assay |
| v-Abl | 30 | Cell-free assay |
| EGFR | 66 | Cell-free assay |
| c-Kit | 200 | Cell-free assay |
Data compiled from multiple sources.[1][4]
Table 2: Anti-proliferative Activity of Saracatinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| K562 | Leukemia | 0.22 | MTS Assay |
| Various | Colon, Prostate, Lung | 0.2 - 0.7 | Not Specified |
| A549 | Lung Cancer | 0.14 (migration) | Microdroplet Migration Assay |
| DU145, PC3, CWR22Rv1, LNCaP | Prostate Cancer | Growth Inhibition Observed | Not Specified |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Detailed methodologies for key in vitro experiments cited in the literature for Saracatinib are outlined below.
Src Kinase Inhibition Assay (Cell-free)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase.
Protocol:
-
Recombinant Src kinase is incubated with a specific peptide substrate and ATP in a suitable buffer system.
-
Saracatinib, dissolved in DMSO, is added at various concentrations.[1]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with an antibody specific for the phosphorylated peptide.[1]
-
The concentration of Saracatinib that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.[1]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.[5][8][9]
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[5]
-
The cells are then treated with various concentrations of Saracatinib or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[5]
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[5]
-
Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[8]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of Saracatinib concentration.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of a compound on cell migration.[10][11]
Protocol:
-
Cells are grown to a confluent monolayer in a culture plate.[10]
-
A "scratch" or "wound" is created in the monolayer using a sterile pipette tip.[12]
-
The cells are washed to remove debris and then incubated with media containing various concentrations of Saracatinib or a vehicle control.[10][12]
-
The closure of the wound is monitored and imaged at different time points.
-
The rate of cell migration is quantified by measuring the change in the wound area over time.[12]
Signaling Pathway and Experimental Workflow Diagrams
Saracatinib Mechanism of Action: Inhibition of Src Signaling
The following diagram illustrates the central role of Src kinase in mediating downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis. Saracatinib inhibits these processes by blocking Src activity.
Caption: Saracatinib inhibits Src kinase, blocking downstream pathways.
Experimental Workflow: In Vitro Cell Proliferation (MTT) Assay
The following diagram outlines the key steps involved in assessing the anti-proliferative effects of a test compound using the MTT assay.
Caption: Workflow of the MTT cell proliferation assay.
Conclusion
Saracatinib is a well-characterized Src/Abl inhibitor with potent in vitro activity against various cancer cell lines. While this compound has been synthesized, there is a lack of publicly available data to facilitate a direct comparison of its in vitro efficacy with Saracatinib. Researchers and drug development professionals are encouraged to consider this data gap when evaluating these compounds. Further studies are required to determine if the deuteration of Saracatinib results in any significant alterations to its in vitro biological activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. targetmol.com [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Battle of Src Inhibitors: Saracatinib vs. Dasatinib
In the landscape of targeted cancer therapy, the inhibition of Src family kinases (SFKs) has emerged as a promising strategy due to their pivotal role in cell proliferation, survival, migration, and invasion.[1][2] Among the numerous Src inhibitors developed, Saracatinib (B1683781) (formerly AZD0530) and Dasatinib (Sprycel®) have been extensively studied. This guide provides a comprehensive comparison of Saracatinib and Dasatinib, focusing on their efficacy as Src inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Kinase Inhibition Profile
Both Saracatinib and Dasatinib are potent, ATP-competitive inhibitors of Src family kinases. However, their selectivity profiles differ significantly. Dasatinib is a multi-targeted kinase inhibitor, potently inhibiting not only Src family kinases but also BCR-ABL, c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin-A receptor kinases.[3][4][5] This broad-spectrum activity has led to its approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4][6]
In contrast, Saracatinib is described as a more selective inhibitor of the Src family kinases, which includes Src, c-Yes, Fyn, Lyn, Blk, Fgr, and Lck.[7][8] While it also inhibits Abl, its activity against other tyrosine kinases like EGFR and c-Kit is significantly lower.[7][9] The deuterated form, Saracatinib-d3, is expected to have a similar inhibitory profile to Saracatinib but may possess altered pharmacokinetic properties, a common rationale for deuteration in drug development.
The following table summarizes the inhibitory concentrations (IC50) of both compounds against various kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase Target | Saracatinib IC50 (nM) | Dasatinib IC50 (nM) |
| Src | 2.7 - 10 [7][10] | < 1 [3][11] |
| c-Yes | 4 - 10[8] | < 1.1[3] |
| Fyn | 4 - 10[8] | < 1.1[3] |
| Lyn | 4 - 10[8] | < 1.1[3] |
| Lck | 4 - 10[8] | < 1.1[3] |
| Blk | 4 - 10[8] | - |
| Fgr | 4 - 10[8] | - |
| Abl | 30 [7][9] | < 1 [3][11] |
| c-Kit | 200[7] | 79[3][11] |
| PDGFRβ | - | - |
| EGFR | 66[7] | - |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Effects and Therapeutic Potential
The differential kinase inhibition profiles of Saracatinib and Dasatinib translate to distinct cellular effects. Dasatinib's broad activity can be advantageous in malignancies driven by multiple aberrant kinases. For instance, its potent inhibition of BCR-ABL is the basis of its efficacy in CML. In solid tumors, Dasatinib has been shown to inhibit proliferation, migration, and invasion in various cancer cell lines, including those from prostate, breast, and glioma cancers.[4]
Saracatinib's more selective profile may offer a more targeted approach with a potentially different side-effect profile. It has demonstrated potent anti-migratory and anti-invasive effects in vitro and has been shown to inhibit metastasis in a murine model of bladder cancer.[10] Studies in prostate cancer models have shown that Saracatinib can inhibit tumor cell growth and osteoclast differentiation, suggesting its potential in treating bone metastases.[12]
Signaling Pathway Inhibition
Src is a non-receptor tyrosine kinase that plays a crucial role in relaying signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[1] Upon activation, Src initiates multiple downstream signaling cascades that regulate key cellular processes. Both Saracatinib and Dasatinib exert their effects by blocking this central signaling node.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of the specific Src family kinase inhibitor saracatinib on osteolytic lesions using the PC-3 bone model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cross-Reactivity Profiles of Saracatinib-d3 and Bosutinib
In the realm of targeted therapy, the precision of kinase inhibitors is paramount, dictating their therapeutic efficacy and safety profiles. Off-target activity can lead to adverse effects or, in some instances, unexpected therapeutic benefits. This guide presents an objective comparison of the cross-reactivity profiles of two potent tyrosine kinase inhibitors: Saracatinib and Bosutinib (B1684425). Both are recognized as powerful inhibitors of the Src and Abl kinases, yet their interactions across the broader human kinome show important differences.[1]
This analysis is supported by quantitative biochemical data to facilitate a clear understanding of their selectivity. Detailed experimental methodologies for key assays are also provided to ensure transparency and aid in the interpretation of the presented data.
A note on Saracatinib-d3: The data presented here is for Saracatinib. This compound is a deuterated version of Saracatinib. While deuteration can alter a drug's pharmacokinetic properties (metabolism, half-life), it is not expected to significantly alter the in vitro kinase binding affinity. Therefore, the cross-reactivity profile of Saracatinib serves as a strong proxy for that of this compound.
Comparative Kinase Inhibition Profiles
The selectivity of Saracatinib and Bosutinib has been characterized against a panel of kinases. The half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below. Lower IC50 values indicate higher potency.
Key Observations from Kinase Profiling:
-
Shared Potency: Both inhibitors are highly potent against their primary targets, the Src and Abl kinase families, with IC50 values in the low nanomolar range.[1]
-
Bosutinib's Selectivity: Bosutinib is a dual Src/Abl tyrosine kinase inhibitor.[2] While potent against these targets, it shows minimal inhibition of KIT and PDGF receptors, which may contribute to a different tolerability profile compared to broader-spectrum inhibitors.[1] Chemical proteomics and in vitro kinase assays have identified over 45 potential targets for bosutinib, including both tyrosine and serine/threonine kinases like CAMK2G.[2]
-
Saracatinib's Src Family Focus: Saracatinib is also a potent inhibitor of the Src kinase family, including Src, c-Yes, Fyn, Lyn, Blk, Fgr, and Lck, with IC50 values typically between 4-10 nM. While it also inhibits Abl, its activity against other receptor tyrosine kinases such as KIT and PDGFR is significantly lower.[1]
| Kinase Target | Saracatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Src | 4 - 10 | 1.2 |
| Abl | 30 | ~1 |
| c-Yes | 4 - 10 | - |
| Fyn | 4 - 10 | - |
| Lyn | 4 - 10 | - |
| Lck | 4 - 10 | - |
| KIT | 200 | >1000 |
| PDGFRβ | >1000 | >1000 |
| EGFR | 66 | - |
IC50 values are compiled from multiple sources and should be considered representative.[1][2] Absolute values can vary based on assay conditions.
Signaling Pathway Inhibition
Both Saracatinib and Bosutinib exert their effects by targeting key nodes in cellular signaling pathways. Their primary inhibition of Src and Abl kinases disrupts cascades involved in cell proliferation, migration, survival, and adhesion.[3][4][5] Bosutinib has been shown to block the activation of Src and c-Abl, as well as the downstream PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 signaling pathways.[3] Saracatinib also affects Src and FAK signaling, which is crucial for cell migration and invasion.[4]
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is commonly performed using in vitro biochemical assays and cell-based phosphorylation assays.
In Vitro Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining inhibitor IC50 values.[6]
Materials:
-
Recombinant Kinase (e.g., Src, Abl)
-
Kinase-specific substrate peptide
-
This compound or Bosutinib, serially diluted in DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (at Km concentration for the specific kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow:
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%. Dilute the kinase enzyme and substrate/ATP mix in kinase buffer.
-
Assay Plate Setup: Add 2.5 µL of diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of diluted kinase enzyme solution to all wells except the "no enzyme" negative control.
-
Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well. The total reaction volume is now 10 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at room temperature (or 30°C) for 60 minutes.[7]
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the signal.[7]
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Protein Phosphorylation Assay
This assay measures the phosphorylation of a specific downstream substrate within a cellular context, providing insight into the inhibitor's activity in a more biologically relevant system.[8][9]
Materials:
-
Adherent cell line expressing the target kinase and substrate
-
96-well cell culture microplate
-
Cell culture medium (with and without serum)
-
Inhibitor (this compound or Bosutinib)
-
Fixing Solution (e.g., 4% paraformaldehyde)
-
Quenching Buffer (e.g., 1% H2O2 in Wash Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Primary Antibodies (phospho-specific antibody for the substrate and a total protein antibody)
-
HRP-conjugated secondary antibody
-
TMB Substrate and Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed 10,000 to 30,000 cells per well in a 96-well plate and incubate overnight. The optimal cell number may vary by cell line.[8]
-
Serum Starvation: If required to reduce basal signaling, starve cells in serum-free medium for 4-24 hours.[8]
-
Inhibitor Treatment: Treat cells with various concentrations of the inhibitor (or activator/stimulus) for the desired time period.[8]
-
Fix and Permeabilize: Discard the medium, wash the cells with Wash Buffer, and then add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature. This step fixes the cells and permeabilizes the membranes.[8]
-
Quenching: Wash the cells, then add 200 µL of Quenching Buffer to minimize background from endogenous peroxidases. Incubate for 20 minutes.[8]
-
Blocking: Wash the cells and add 200 µL of Blocking Buffer. Incubate for 1 hour at 37°C to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Wash the cells and add 50 µL of diluted primary antibody (either phospho-specific or total protein) to the appropriate wells. Incubate for 2 hours at room temperature.[8]
-
Secondary Antibody Incubation: Wash the cells and add 50 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[8]
-
Detection: Wash the cells, then add 100 µL of TMB Substrate and incubate in the dark for approximately 30 minutes, or until color develops.[8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well and immediately read the absorbance at 450 nm.[8]
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal to account for variations in cell number. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Summary
Saracatinib and Bosutinib are both potent Src/Abl kinase inhibitors, but they exhibit distinct cross-reactivity profiles. Bosutinib demonstrates a more selective profile, which may influence its clinical safety and tolerability.[1] Saracatinib maintains high potency against the Src kinase family with less activity against other major kinase families like PDGFR and KIT.[1] The choice between these inhibitors for research or therapeutic development depends on the desired target engagement profile and the acceptable level of off-target activity. A thorough understanding of their interaction with the broader kinome, as determined by the experimental methods described, is essential for their effective application.
References
- 1. benchchem.com [benchchem.com]
- 2. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Saracatinib and Nintedananib in Preclinical Models of Idiopathic Pulmonary Fibrosis
An Objective Evaluation of Anti-Fibrotic Efficacy for Researchers and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to irreversible decline in lung function.[1][2][3] The current standard-of-care treatments, nintedanib (B1663095) and pirfenidone, slow down disease progression but do not halt or reverse the fibrotic process and are associated with significant side effects.[4][5][6] This has spurred the search for more effective therapies. This guide provides a detailed comparison of the preclinical efficacy of saracatinib (B1683781), a selective Src kinase inhibitor, and nintedanib, a multi-tyrosine kinase inhibitor, in various models of IPF.
Recent research has identified saracatinib as a promising candidate for IPF treatment through a data-driven computational approach.[4][5][7] Preclinical studies have subsequently demonstrated that its effectiveness in mitigating fibrotic responses is comparable or even superior to current FDA-approved drugs.[4][7][8][9][10]
Mechanism of Action
Saracatinib: Saracatinib is a potent and selective inhibitor of Src family kinases.[6][11] Src kinases are intracellular tyrosine kinases that play a crucial role in various cellular processes, including those that drive fibrosis.[12] By inhibiting Src, saracatinib can interfere with key fibrogenic pathways, such as epithelial-mesenchymal transition, immune responses, and the organization of the extracellular matrix.[7][8][9] Transcriptomic analyses have revealed that saracatinib uniquely alters gene sets associated with fibrosis, including TGF-β and WNT signaling.[7][8]
Nintedanib: Nintedanib is an intracellular inhibitor that targets multiple tyrosine kinases, primarily the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[1][2][3] These growth factors are key mediators in the pathogenesis of IPF, promoting the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition.[1][2][3] Nintedanib has been shown to interfere with these processes and also exhibits anti-inflammatory activity.[1][2][3]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the anti-fibrotic effects of saracatinib and nintedanib.
In Vivo Efficacy in Bleomycin-Induced Murine Model of IPF
This model is a widely used and accepted standard for preclinical IPF research, mimicking key features of the human disease.[13][14][15][16]
| Efficacy Endpoint | Vehicle Control | Saracatinib | Nintedanib | Outcome |
| Lung Collagen Content (Hydroxyproline Assay) | Increased | Significantly Reduced | Significantly Reduced | Saracatinib showed a reduction in collagen content.[9] |
| α-SMA Gene Expression (Acta2) | Increased | Significantly Reduced | Significantly Reduced | Both treatments effectively reduced this myofibroblast marker.[9] |
| Collagen I Gene Expression (Col1a1) | Increased | Significantly Reduced | Significantly Reduced | Both treatments effectively reduced collagen gene expression.[9] |
Ex Vivo Efficacy in Precision-Cut Lung Slices (PCLS)
The PCLS model allows for the study of drug effects on intact human lung tissue, providing a bridge between in vitro and in vivo studies.[8][11]
| Model System | Efficacy Endpoint | Vehicle Control | Saracatinib | Nintedanib | Outcome |
| Murine PCLS (Bleomycin Model) | Fibrosis Markers | Increased | More Effective Reduction | Reduced | Saracatinib was more effective than nintedanib in this model.[11] |
| Murine PCLS (Ad-TGF-β Model) | Fibrosis Markers | Increased | More Effective Reduction | Reduced | Saracatinib demonstrated superior efficacy in this second in vivo model.[11] |
| Human IPF PCLS | Pro-fibrotic Genes & Collagen | Increased | Significant Reduction | Not Reported in Direct Comparison | Saracatinib effectively reduced fibrosis in human IPF tissue.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Bleomycin-Induced Pulmonary Fibrosis Murine Model
The bleomycin-induced animal model is a cornerstone in IPF research, allowing for the controlled study of fibrotic mechanisms and therapeutic interventions.[13][15][17]
-
Animal Model: C57BL/6 mice are commonly used as they are a strong responder strain for bleomycin-induced fibrosis.[16]
-
Fibrosis Induction: A single dose of bleomycin is administered via intratracheal or oropharyngeal instillation to induce lung injury and subsequent fibrosis.[16]
-
Treatment: Therapeutic administration of saracatinib, nintedanib, or a vehicle control is initiated at a specified time point post-bleomycin instillation (e.g., day 10) and continued for a defined period (e.g., until day 21).[18]
Key Analytical Methods
-
Hydroxyproline Assay: This colorimetric assay is the "gold standard" for quantifying total collagen content in lung tissue, providing a direct measure of fibrosis severity.[19][20] The assay involves the hydrolysis of lung tissue to release amino acids, including hydroxyproline, which is a major component of collagen.[21][22]
-
Histological Analysis (Ashcroft Score): Lung tissue sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and fibrotic changes. The severity of fibrosis is then semi-quantitatively scored using the Ashcroft scale or a modified version, which grades the extent of fibrotic changes.[23][24][25][26][27]
-
Quantitative Real-Time PCR (qPCR): This technique is used to measure the gene expression levels of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA, gene name Acta2) and Collagen Type I Alpha 1 Chain (Col1a1).[9]
-
Western Blotting: This method is employed to detect and quantify the protein levels of fibrotic markers like α-SMA and collagen I, providing confirmation of changes observed at the gene expression level.[28][29][30][31][32]
Conclusion
The preclinical evidence strongly suggests that saracatinib is a potent anti-fibrotic agent with efficacy that is at least comparable, and in some models superior, to the current standard-of-care drug, nintedanib.[4][7][8][10] The distinct mechanism of action of saracatinib, targeting Src kinase, offers a novel therapeutic approach for IPF.[6][12] These promising preclinical findings have provided a strong rationale for the ongoing clinical evaluation of saracatinib in patients with IPF.[5][6] Further research and clinical trial data will be crucial in determining the ultimate therapeutic potential of saracatinib for this debilitating disease.
References
- 1. login.medscape.com [login.medscape.com]
- 2. [PDF] Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis | Yale School of Medicine [medicine.yale.edu]
- 6. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Better to Be an Agnostic than a Believer (at Least in Pulmonary Fibrosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theraindx.com [theraindx.com]
- 14. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 15. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aragenbio.com [aragenbio.com]
- 17. gubra.dk [gubra.dk]
- 18. Leveraging ageing models of pulmonary fibrosis: the efficacy of nintedanib in ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical Detection Kit: Hydroxyproline Detection and Assessment of Pulmonary Fibrosis Severity [absin.net]
- 20. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 21. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atsjournals.org [atsjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. publications.ersnet.org [publications.ersnet.org]
- 27. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 32. web-api.polscientific.com [web-api.polscientific.com]
A Head-to-Head Comparison of Saracatinib-d3 and Other Src Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Saracatinib-d3 and other prominent Src family kinase (SFK) inhibitors, including Dasatinib and Bosutinib. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform inhibitor selection for preclinical and clinical research.
Saracatinib (B1683781) (also known as AZD0530) is a potent dual inhibitor of Src and Abl kinases.[1][2] The deuterated version, this compound, is expected to exhibit similar in vitro inhibitory activity but may possess a modified pharmacokinetic profile. This guide will focus on the available data for Saracatinib, providing a benchmark for understanding the potential of its deuterated counterpart. Other Src inhibitors in clinical development include Dasatinib and Bosutinib.[3]
Performance Comparison: Potency and Selectivity
The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity across the kinome. Off-target effects can lead to toxicity or unexpected therapeutic outcomes. The following tables provide a quantitative comparison of Saracatinib, Dasatinib, and Bosutinib against a panel of kinases.
Table 1: In Vitro Inhibitory Activity (IC50) Against Src Family Kinases
| Kinase | Saracatinib (nM) | Dasatinib (nM) | Bosutinib (nM) |
| c-Src | 2.7 [4] | <1 | 1.2 |
| c-Yes | 4 | <1 | 3.7 |
| Fyn | 4 | <1 | 6.4 |
| Lyn | 5 | <1 | 1.9 |
| Lck | 10 | <1 | 1.1 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.
Table 2: Selectivity Profile Against Other Key Kinases
| Kinase | Saracatinib (IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) |
| Bcr-Abl | - | <1 | - |
| EGFR | >1000 | 11 | 94 |
| PDGFRβ | >1000 | 1.1 | 39 |
| c-Kit | >1000 | 1.3 | 24 |
| VEGFR2 | >1000 | 1.5 | 42 |
Data compiled from multiple sources. A higher IC50 value indicates lower potency.
Key Observations:
-
Shared Potency: All three inhibitors demonstrate high potency against c-Src and other Src family kinases, with IC50 values in the low nanomolar range.[4]
-
Dasatinib's Broad Spectrum: Dasatinib exhibits the broadest activity profile, potently inhibiting a range of other tyrosine kinases, including Bcr-Abl, PDGFR, and c-Kit. This multi-targeted nature may contribute to its efficacy in certain cancers but also to a distinct side-effect profile.[4]
-
Saracatinib's Src Focus: Saracatinib is a highly potent and selective inhibitor of the Src kinase family.[4] Its activity against other receptor tyrosine kinases is significantly lower, suggesting a more focused mechanism of action.[4]
-
Bosutinib's Intermediate Selectivity: Bosutinib also potently inhibits Src and Bcr-Abl but shows less activity against PDGFR and c-Kit compared to Dasatinib.[4]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Src kinase
-
Src-specific substrate peptide (e.g., KVEKIGEGTYGVVYK)[5]
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Saracatinib, Dasatinib, Bosutinib) dissolved in DMSO
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of inhibitor or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of diluted Src kinase to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test inhibitors
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the Src inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.[2]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
Test inhibitors formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, Saracatinib, Dasatinib, Bosutinib). Administer the inhibitors daily via oral gavage at predetermined doses.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Signaling Pathways and Visualizations
Src is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways regulating cell proliferation, survival, migration, and angiogenesis.[7][8] Understanding these pathways is crucial for elucidating the mechanism of action of Src inhibitors.
Caption: Simplified Src signaling pathway and points of inhibition.
Caption: Typical workflow for preclinical evaluation of Src inhibitors.
Clinical Efficacy and Development Status
While preclinical data provides a strong rationale for inhibitor development, clinical trial results are the ultimate measure of a drug's utility.
-
Saracatinib: In a Phase II trial for hormone receptor-negative metastatic breast cancer, Saracatinib monotherapy did not show significant clinical benefit.[9] However, in a Phase 2.5 study for recurrent osteosarcoma localized to the lung, there was a suggestion of a longer progression-free survival in patients treated with Saracatinib compared to placebo, although the result was not statistically significant.[10] Saracatinib has also been investigated for non-oncological indications such as Alzheimer's disease and pulmonary fibrosis.[3][11]
-
Dasatinib: Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[12] Clinical trials have demonstrated its superiority over imatinib (B729) in newly diagnosed CML, with higher and faster rates of complete cytogenetic and major molecular responses.[13][14]
-
Bosutinib: Bosutinib is also approved for the treatment of CML.[15] The BFORE trial showed that Bosutinib led to significantly higher rates of major molecular response at 12 months compared to imatinib in newly diagnosed CML patients.[16]
Conclusion
Saracatinib, Dasatinib, and Bosutinib are all potent Src family kinase inhibitors with distinct selectivity profiles. Dasatinib's broad-spectrum activity has led to its success in CML, while Saracatinib's more focused profile may offer advantages in specific contexts where off-target effects are a concern. The choice of inhibitor will depend on the specific research question, the cancer type or disease model being studied, and the desired balance between on-target potency and off-target activities. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in the design and execution of their studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. protocols.io [protocols.io]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis | Yale School of Medicine [medicine.yale.edu]
- 12. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
- 15. onclive.com [onclive.com]
- 16. ascopubs.org [ascopubs.org]
Cross-Validation of Saracatinib Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Saracatinib (B1683781) (also known as AZD0530), a potent dual inhibitor of Src family kinases (SFKs) and Abl kinase, across various cell lines. While the specific deuterated form, Saracatinib-d3, is not extensively documented in publicly available literature, the data presented here for Saracatinib is expected to be largely representative of its biological activity. Deuterated analogs are often used in drug development to improve pharmacokinetic properties, but typically retain a similar mechanism of action to the parent compound.
Saracatinib has been investigated for its therapeutic potential in a range of diseases, including various cancers and idiopathic pulmonary fibrosis, owing to its role in modulating key cellular signaling pathways.[1][2] This guide summarizes its activity, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Comparative Activity of Saracatinib Across Cell Lines
Saracatinib has demonstrated a range of inhibitory concentrations across different cell lines, reflecting the varying dependence of these cells on the signaling pathways targeted by the drug. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound in different cell types.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings |
| SNU216 | Gastric Cancer | < 1 | Sensitive to Saracatinib. The drug inhibited cell growth, migration, and invasion.[3][4] |
| NCI-N87 | Gastric Cancer | < 1 | Sensitive to Saracatinib. The drug blocked Src/FAK and HER family signaling pathways, inducing G1 arrest and apoptosis.[3][4] |
| CTV-1 | Chronic Myelogenous Leukemia | 0.06143 | High sensitivity observed in growth inhibition assays.[5] |
| LAMA-84 | Chronic Myelogenous Leukemia | 0.1599 | Demonstrated sensitivity in growth inhibition assays.[5] |
| MEG-01 | Megakaryoblastic Leukemia | 0.23688 | Showed sensitivity in growth inhibition assays.[5] |
| H508 | Colorectal Cancer | < 1 | Considered sensitive to Saracatinib, leading to a G1 cell cycle arrest.[6] |
| LS180 | Colorectal Cancer | < 1 | Sensitive to Saracatinib, with treatment resulting in a significant decrease in tumor growth in vivo.[6] |
| LS174T | Colorectal Cancer | < 1 | Sensitive to Saracatinib, with treatment leading to a G1 cell cycle arrest and a significant decrease in tumor growth in vivo.[6] |
| PC-9 | Non-Small Cell Lung Cancer | Not specified | Saracatinib inhibits EGFR tyrosine kinase activation in EGFR-mutated cell lines.[7] |
| HCC827 | Non-Small Cell Lung Cancer | Not specified | Saracatinib exerts a direct, Src-independent effect on EGFR in these cells.[7] |
| DU145 | Prostate Cancer | Not specified | Saracatinib suppresses Src signaling, leading to G1/S phase arrest and reduced cell proliferation and migration.[5][8] |
| PC3 | Prostate Cancer | Not specified | Saracatinib inhibits Src activation and reduces cell migration.[5][8] |
| KHT | Fibrosarcoma | Not specified | Saracatinib inhibited Src and FAK activation, and reduced migration and invasion at concentrations of 0.5 µM and 1.0 µM, respectively.[9] |
Signaling Pathway of Saracatinib
Saracatinib primarily functions by inhibiting Src, a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways controlling cell proliferation, survival, migration, and invasion.[3][4] The diagram below illustrates the key components of the Src signaling pathway and the point of inhibition by Saracatinib.
Caption: Saracatinib inhibits Src kinase, a key mediator of multiple downstream signaling pathways involved in cancer progression.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of kinase inhibitors like Saracatinib.
Cell Proliferation Assay (e.g., SRB or CCK-8 Assay)
This assay determines the effect of the compound on cell viability and growth.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Saracatinib (e.g., 0.01 to 10 µM) or a vehicle control (like DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
Cell Fixation (for SRB): Gently fix the cells with a solution like 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins. For CCK-8, a reagent is added that is converted to a colored formazan (B1609692) dye by living cells.
-
Measurement: After washing and solubilizing the dye (for SRB), measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within the signaling pathways affected by Saracatinib.
-
Cell Lysis: Treat cells with Saracatinib for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., total Src, phospho-Src, total FAK, phospho-FAK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the relative protein levels.
Cell Migration and Invasion Assays (e.g., Boyden Chamber Assay)
These assays assess the effect of Saracatinib on the migratory and invasive potential of cancer cells.
-
Chamber Preparation: Use a Boyden chamber with a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cells, pre-treated with Saracatinib or a vehicle control, into the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chamber for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface.
-
Quantification: Count the number of stained cells in several microscopic fields to quantify migration or invasion.
-
Data Analysis: Compare the number of migrated/invaded cells in the Saracatinib-treated groups to the control group.
Experimental Workflow
The following diagram outlines a typical workflow for the cross-validation of Saracatinib's activity in different cell lines.
Caption: A typical workflow for evaluating and comparing the in vitro activity of Saracatinib across multiple cell lines.
References
- 1. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Impact of the Src Inhibitor Saracatinib on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model | Anticancer Research [ar.iiarjournals.org]
Unveiling the Impact of Src Inhibition: A Comparative Guide to siRNA Knockdown and Saracatinib-d3
For researchers, scientists, and drug development professionals, understanding the nuances of target validation is paramount. This guide provides an objective comparison of two prominent methods for inhibiting the non-receptor tyrosine kinase Src: small interfering RNA (siRNA) knockdown and the potent small molecule inhibitor, Saracatinib-d3. By examining the experimental data and methodologies, this guide aims to equip researchers with the knowledge to make informed decisions for their specific research needs.
Src kinase is a critical signaling node implicated in a myriad of cellular processes, including proliferation, survival, migration, and invasion. Its aberrant activation is a frequent event in many human cancers, making it an attractive therapeutic target.[1][2] Both siRNA-mediated gene silencing and pharmacological inhibition with molecules like Saracatinib (B1683781) are powerful tools to probe the consequences of Src inhibition. This guide delves into a comparative analysis of these two approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
At a Glance: siRNA Knockdown vs. This compound
| Feature | siRNA Knockdown of Src | This compound |
| Mechanism of Action | Post-transcriptional gene silencing by targeted degradation of Src mRNA.[3] | Competitive and reversible binding to the ATP-binding site of the Src kinase domain, inhibiting its catalytic activity.[4] |
| Target Level | mRNA, leading to reduced protein expression.[3] | Protein, directly inhibiting kinase activity.[5] |
| Specificity | Highly specific to the target mRNA sequence, but off-target effects are possible.[6] | Highly selective for Src family kinases (c-Src, Yes, Fyn, Lck) but can have off-target effects on other kinases like Bcr-Abl.[4][7] |
| Onset of Action | Slower, typically requiring 24-72 hours for significant protein depletion.[6] | Rapid, with inhibition of Src phosphorylation observed within hours of treatment.[8] |
| Duration of Effect | Transient, lasting for several days depending on cell division and siRNA stability. | Dependent on the compound's half-life and continued administration. |
| Key Advantage | High specificity for validating that a phenotype is a direct result of the loss of the target protein. | Provides a more direct and acute inhibition of kinase activity, mimicking a therapeutic intervention. |
| Considerations | Potential for incomplete knockdown and off-target effects. Transfection efficiency can vary between cell types. | Potential for off-target effects on other kinases. The effect is on protein activity, not its presence, which might be relevant for scaffolding functions.[6] |
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies on the effects of Src siRNA and Saracatinib on key cancer cell functions. It is important to note that direct comparisons from a single study are limited, and thus data has been compiled from multiple sources, highlighting the cell types and conditions used.
Table 1: Inhibition of Cell Proliferation and Viability
| Treatment | Cell Line | Concentration/Dose | % Inhibition of Proliferation/Viability | Citation |
| Src siRNA | MDA-MB-435S (Breast Cancer) | Not specified | ~50% reduction in cell number after 5 days | [3] |
| Src siRNA | A498 (Renal Cancer) | 50 nmol/L | Significantly reduced | [9] |
| Saracatinib | PC3 (Prostate Cancer) | 6 µM | ~50% reduction in cell growth | [10] |
| Saracatinib | DU145 (Prostate Cancer) | 6 µM | ~50% reduction in cell growth | [10] |
| Saracatinib | SNU216 (Gastric Cancer) | < 1 µmol/L (IC50) | - | [11] |
| Saracatinib | NCI-N87 (Gastric Cancer) | < 1 µmol/L (IC50) | - | [11] |
Table 2: Inhibition of Cell Migration and Invasion
| Treatment | Cell Line | Assay Type | % Inhibition | Citation |
| Src siRNA | A498 (Renal Cancer) | Migration Assay | Significant decrease | [9] |
| Src siRNA | A498 (Renal Cancer) | Invasion Assay | Significant decrease | [9] |
| Src siRNA | PC-3ML (Prostate Cancer) | Invasion Assay | Attenuated Saracatinib-mediated inhibition | [3] |
| Saracatinib | DU145 (Prostate Cancer) | Migration Assay | ~40% | [10] |
| Saracatinib | PC3 (Prostate Cancer) | Migration Assay | ~80% | [10] |
| Saracatinib | SNU216 (Gastric Cancer) | Migration Assay | Significant | [11] |
| Saracatinib | SNU216 (Gastric Cancer) | Invasion Assay | Significant | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified Src signaling pathway in cancer.
Caption: Experimental workflow for comparing Src siRNA and Saracatinib.
Caption: Logical comparison of siRNA and Saracatinib mechanisms.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of Src
This protocol outlines a general procedure for transiently knocking down Src expression in cultured cancer cells.
Materials:
-
Src-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cancer cell line of interest (e.g., PC3, MDA-MB-231)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (Src-specific or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess Src protein levels by Western blotting.
This compound Treatment
This protocol describes the treatment of cancer cells with Saracatinib to inhibit Src kinase activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Cancer cell line of interest
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical concentration range for in vitro experiments is 0.1 to 10 µM.[7][10]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, proceed with the relevant assays (e.g., Western blotting, cell viability, migration assays).
Western Blot Analysis of Src Phosphorylation
This protocol is for detecting the levels of total Src and phosphorylated Src (p-Src Tyr416), a marker of Src activation.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-Src and anti-phospho-Src (Tyr416)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-Src or anti-Src) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry software and normalize p-Src levels to total Src.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Src inhibition on cell migration.
Materials:
-
6-well plates
-
P200 pipette tip
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile P200 pipette tip to create a straight scratch across the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing either Src siRNA (pre-transfected cells), this compound, or the respective controls.
-
Image Acquisition: Immediately capture images of the scratch at time 0. Place the plates back in the incubator and capture images at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is indicative of cell migration.
Conclusion
Both siRNA knockdown and small molecule inhibitors like this compound are invaluable tools for dissecting the role of Src in cancer biology. The choice between these methods depends on the specific experimental question. siRNA-mediated knockdown offers high specificity for validating the on-target effects related to the loss of the Src protein. In contrast, this compound provides a rapid and titratable method to inhibit Src's enzymatic activity, which is more akin to a therapeutic intervention.
As the data suggests, both approaches effectively inhibit key cancer-associated phenotypes such as proliferation and migration. However, researchers should be mindful of the potential for off-target effects with both techniques and employ appropriate controls to ensure the validity of their findings. By carefully considering the strengths and limitations of each method, researchers can design robust experiments to validate the effects of Src inhibition and advance the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvectis.com [nuvectis.com]
- 6. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy Blockade Sensitizes Prostate Cancer Cells towards Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Saracatinib (AZD0530) and its Deuterated Analog, Saracatinib-d3
In the landscape of targeted cancer therapeutics, Saracatinib (B1683781), also known by its developmental code AZD0530, has emerged as a potent dual inhibitor of Src and Abl kinases. This guide provides a detailed comparative analysis of Saracatinib and its deuterated counterpart, Saracatinib-d3, for researchers, scientists, and drug development professionals. It is crucial to note that Saracatinib and AZD0530 are synonymous terms for the same active pharmaceutical ingredient. This compound is a stable, deuterium-labeled version of Saracatinib.
While direct comparative studies between Saracatinib and this compound are not extensively available in public literature, this guide synthesizes the known properties of Saracatinib and elucidates the expected pharmacological implications of deuteration, drawing upon established principles of medicinal chemistry.
Introduction to Saracatinib (AZD0530)
Saracatinib is an orally bioavailable small molecule that acts as a competitive inhibitor at the ATP-binding site of Src family kinases (SFKs) and Bcr-Abl tyrosine kinase.[1] SFKs are critically involved in various cellular processes, including proliferation, migration, invasion, and survival, and their aberrant activation is implicated in the progression of numerous cancers.[2] Initially developed by AstraZeneca for oncology indications, Saracatinib has also been investigated for other conditions, including Alzheimer's disease, due to the role of SFKs in synaptic plasticity.[1]
The Role of Deuteration: Introducing this compound
This compound is a deuterated analog of Saracatinib, meaning specific hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[3] This substitution does not typically alter the fundamental mechanism of action of the drug. However, the increased mass of deuterium can significantly impact the physicochemical properties of the molecule, primarily by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.
The primary theoretical advantages of deuterating a drug molecule include:
-
Altered Metabolism: Slower cleavage of C-D bonds by metabolic enzymes (e.g., cytochrome P450) can lead to a reduced rate of metabolism.
-
Improved Pharmacokinetic Profile: A slower metabolism can result in a longer plasma half-life, increased exposure (AUC), and potentially a lower peak plasma concentration (Cmax). This may allow for less frequent dosing.
-
Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can sometimes reduce the formation of harmful metabolites, potentially leading to an improved safety profile.
-
Internal Standard for Bioanalytical Assays: Deuterated compounds are frequently used as internal standards in mass spectrometry-based quantification of the non-deuterated drug in biological samples due to their similar chemical properties and distinct mass.
Comparative Data
The following tables summarize the available quantitative data for Saracatinib (AZD0530) and the expected properties of this compound based on the principles of deuteration.
Table 1: In Vitro Kinase Inhibitory Activity of Saracatinib (AZD0530)
| Target Kinase | IC50 (nM) |
| c-Src | 2.7[4][5] |
| c-Yes | 4 - 10[4] |
| Fyn | 4 - 10[4] |
| Lyn | 4 - 10[4] |
| Blk | 4 - 10[4] |
| Fgr | 4 - 10[4] |
| Lck | 4 - 10[4] |
| Abl | 30[6] |
Note: The in vitro inhibitory activity of this compound is expected to be identical to that of Saracatinib, as deuteration does not typically alter the affinity for the target protein.
Table 2: Pharmacokinetic Properties of Saracatinib (AZD0530) in Humans
| Parameter | Value |
| Route of Administration | Oral[1] |
| Half-life (t1/2) | ~40 hours[7][8] |
| Time to reach Cmax (Tmax) | 2-4 hours[9] |
| Accumulation on once-daily dosing | 4- to 5-fold[8] |
Table 3: Comparative Pharmacokinetic Profile (Saracatinib vs. Expected for this compound)
| Parameter | Saracatinib (AZD0530) | This compound (Expected) | Rationale |
| Metabolism Rate | Metabolized primarily by CYP3A4 | Potentially slower | Kinetic Isotope Effect slowing C-D bond cleavage. |
| Half-life (t1/2) | ~40 hours in humans[7][8] | Potentially longer | Slower metabolism leads to slower elimination. |
| Systemic Exposure (AUC) | Dose-dependent | Potentially higher | Slower clearance increases overall drug exposure. |
| Dosing Frequency | Once daily | Potentially less frequent | A longer half-life may allow for extended dosing intervals. |
| In Vivo Efficacy | Demonstrated in preclinical models | Potentially enhanced or sustained | Increased exposure could lead to improved therapeutic effect. |
| Safety Profile | Generally well-tolerated up to 175 mg/day | Potentially improved | Reduced formation of specific metabolites could decrease toxicity. |
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of Saracatinib's function and evaluation, the following diagrams are provided.
Caption: Simplified signaling pathway of Src and Abl kinases and the inhibitory action of Saracatinib (AZD0530).
Caption: A hypothetical experimental workflow for a comparative pharmacokinetic study of Saracatinib and this compound.
Experimental Protocols
While specific protocols for direct comparison are not available, the following methodologies are representative of the types of experiments used to characterize Saracatinib (AZD0530).
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the IC50 of Saracatinib against a panel of purified kinases.
-
Methodology: An enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay is typically used.
-
Procedure:
-
Recombinant kinase domains are incubated with a specific peptide substrate and varying concentrations of Saracatinib (e.g., 0.001-10 µM).[4]
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at room temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric or fluorescent readout).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of Saracatinib on the growth of cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Saracatinib.
-
After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Animal Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of Saracatinib in an animal model.
-
Methodology: Serial blood sampling following drug administration and subsequent analysis by LC-MS/MS.
-
Procedure:
-
Animals (e.g., rats or mice) are administered a single oral dose of Saracatinib.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
Saracatinib is extracted from the plasma, often using protein precipitation or liquid-liquid extraction. This compound would typically be added at this stage as an internal standard.
-
The concentration of Saracatinib in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (t1/2, Cmax, AUC, etc.) are calculated using appropriate software.
-
Conclusion
Saracatinib (AZD0530) is a well-characterized dual Src/Abl kinase inhibitor with a substantial body of preclinical and clinical data. Its deuterated analog, this compound, while not extensively studied in a comparative manner, holds theoretical potential for an improved pharmacokinetic profile due to the kinetic isotope effect. This could translate to a longer half-life, increased systemic exposure, and potentially a better safety and efficacy profile. The primary current application of this compound appears to be as an internal standard for the accurate quantification of Saracatinib in biological matrices. Further preclinical studies directly comparing the pharmacokinetics, efficacy, and safety of Saracatinib and this compound are warranted to experimentally validate these theoretical advantages and explore the potential clinical utility of the deuterated compound.
References
- 1. Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. selleckchem.com [selleckchem.com]
- 6. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]
- 7. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I safety, pharmacokinetics, and inhibition of SRC activity study of saracatinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First report of the safety, tolerability, and pharmacokinetics of the Src kinase inhibitor saracatinib (AZD0530) in Japanese patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Saracatinib-d3
The proper disposal of Saracatinib-d3, a deuterated Src kinase inhibitor utilized in cancer research, is paramount to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a cytotoxic agent, this compound must be managed as a hazardous chemical waste from the point of generation through to its final disposition. The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Waste Classification and Segregation
All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste. A crucial first step is the proper segregation of this waste at the source of generation. Waste should be categorized based on its physical form (solid, liquid, or sharp) and the level of contamination (trace or bulk).
Quantitative Data for Waste Segregation
The distinction between trace and bulk contamination is a key quantitative measure in determining the appropriate disposal pathway. The following table summarizes the waste categories and the recommended containment procedures.
| Waste Category | Description | Examples | Recommended Containment | Disposal Method |
| Trace Contaminated Solids | Items with minimal residual contamination (<3% by weight of the original compound's quantity). | Contaminated gloves, gowns, bench paper, empty vials and packaging. | Labeled, sealed yellow chemotherapy waste bags or containers.[1] | Incineration through a licensed hazardous waste vendor.[1][2] |
| Bulk Contaminated Solids | Unused or expired pure compound, materials used to clean up significant spills, or grossly contaminated items. | Unused this compound powder, heavily contaminated personal protective equipment (PPE). | Labeled, sealed black hazardous waste containers (RCRA-rated).[2] | Incineration through a licensed hazardous waste vendor.[2][3] |
| Trace Contaminated Liquids | Buffer solutions or solvents containing minimal residual amounts of this compound. | Final rinses of glassware, minimally contaminated aqueous solutions. | Labeled, sealed, and leak-proof yellow chemotherapy waste containers. | Incineration through a licensed hazardous waste vendor. |
| Bulk Contaminated Liquids | Unused stock solutions, reaction mixtures, or solutions from spill cleanups. | Prepared this compound solutions, quenched reaction mixtures. | Labeled, sealed, and leak-proof black hazardous waste containers (RCRA-rated). | Incineration through a licensed hazardous waste vendor. |
| Contaminated Sharps | Any sharp object that has come into contact with this compound. | Needles, syringes, scalpels, Pasteur pipettes, contaminated broken glass. | Labeled, puncture-resistant yellow sharps container specifically for chemotherapy waste.[1][4][5] | Incineration through a licensed hazardous waste vendor.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocol: Waste Packaging and Disposal
This protocol outlines the standard operating procedure for the collection, packaging, and disposal of this compound waste. It is essential to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, which may include additional requirements.
Objective: To safely and compliantly package this compound waste for disposal by a licensed hazardous waste vendor.
Materials:
-
Appropriate personal protective equipment (PPE): dual-layer nitrile gloves, safety goggles, lab coat, and a respirator if handling the powder outside of a certified chemical fume hood.
-
Designated, color-coded waste containers (yellow and black as described in the table).
-
Puncture-resistant sharps container for chemotherapy waste.
-
Hazardous waste labels.
-
Sealable plastic bags.
Procedure:
-
Waste Segregation at the Source:
-
Immediately after use, dispose of contaminated items into the appropriate waste container as per the "Quantitative Data for Waste Segregation" table.
-
Do not mix solid, liquid, and sharp waste streams in the same primary container.
-
Avoid mixing this compound waste with other incompatible chemical wastes.
-
-
Packaging Solid Waste:
-
Place non-sharp solid waste (gloves, bench paper, etc.) directly into the designated yellow (trace) or black (bulk) waste container.
-
Ensure that the container is kept closed when not in use.
-
Do not overfill the containers; they should be closed without compressing the contents.
-
-
Packaging Liquid Waste:
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
Keep the container securely capped when not actively adding waste.
-
Maintain a secondary containment tray for the liquid waste container to prevent spills.
-
Leave adequate headspace (at least 10%) in the container to allow for expansion.
-
-
Packaging Sharps Waste:
-
Place all contaminated sharps directly into a designated puncture-resistant sharps container.[5]
-
Do not recap, bend, or break needles.
-
Do not overfill the sharps container; stop filling when it is three-quarters full.
-
-
Container Sealing and Labeling:
-
Once a container is full, securely seal it.
-
Attach a completed hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The physical state (solid, liquid).
-
The primary hazards (e.g., "Cytotoxic," "Toxic").
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory.
-
-
-
Storage and Disposal:
-
Store the sealed and labeled containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic.
-
Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal vendor.
-
Maintain a log of all hazardous waste generated and disposed of, as required by local and federal regulations.
-
Chemical Deactivation:
Currently, there are no universally validated and published protocols for the chemical deactivation of this compound in a standard laboratory setting. While chemical neutralization can be an option for some cytotoxic agents, such procedures are highly specific to the compound and require rigorous testing to ensure complete degradation into non-hazardous byproducts.[4] Attempting to chemically deactivate this compound without a validated protocol could result in incomplete neutralization, the creation of other hazardous compounds, and potential exposure to the handler.
Therefore, the recommended and most secure method for the final disposal of this compound is incineration by a licensed professional waste disposal company.[4][6] This method ensures the complete destruction of the active pharmaceutical ingredient. Always consult with your institution's Environmental Health and Safety department for guidance on approved disposal vendors and procedures.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Methods for Disposing of Cancer Drugs Generated at Home | Guidelines and Solutions | Stericycle [stericycle.com]
Personal protective equipment for handling Saracatinib-d3
Essential Safety and Handling of Saracatinib-d3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a deuterated derivative of Saracatinib (AZD0530). Given the potent and biologically active nature of this compound as a dual inhibitor of c-Src and Abl tyrosine kinases, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify Saracatinib as non-hazardous under the Globally Harmonized System (GHS), others indicate potential health risks.[1] A conservative approach is strongly recommended, treating this compound as a hazardous substance. One SDS classifies the compound with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Therefore, the following personal protective equipment is essential.
| PPE Item | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double gloving recommended). Tested to ASTM D6978 standard. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Lab Coat | Impermeable, disposable gown with long sleeves and tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a certified chemical fume hood. | To prevent inhalation of powder or aerosols. |
| Shoe Covers | Disposable shoe covers. | To prevent the spread of contamination outside the laboratory. |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage
-
Inspection : Upon receipt, inspect the package for any signs of damage or leakage. If compromised, handle as a spill (see below).
-
Storage : Store this compound at -20°C in a tightly sealed container, as recommended.[2] The product is stable at room temperature for short periods, such as during shipping.[3]
Handling and Weighing
-
Designated Area : All handling of this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.
-
Weighing : Weigh the compound on a tared weigh paper or in a container within a ventilated enclosure. Use caution to avoid creating dust.
-
Solution Preparation : Saracatinib is soluble in DMSO and ethanol.[2] When preparing stock solutions, add the solvent slowly to the powdered compound to avoid splashing.
Spills and Decontamination
-
Evacuate : Clear the area of all non-essential personnel.
-
Contain : Cover the spill with absorbent material.
-
Clean : Using appropriate PPE, decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), and wipe the area clean.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
Disposal
-
Waste Streams : Segregate all waste contaminated with this compound, including empty vials, used PPE, and cleaning materials.
-
Containerization : Place all contaminated waste in a clearly labeled, sealed hazardous waste container.
-
Regulations : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
